Liver-expressed antimicrobial peptide 2
Description
Historical Context and Initial Discovery of LEAP-2 as an Antimicrobial Peptide
The story of LEAP-2 begins in 2003 when it was first isolated from human blood ultrafiltrate. mdpi.com This discovery marked it as the second identified liver-expressed antimicrobial peptide, following LEAP-1 (also known as hepcidin). mdpi.com The initial characterization of LEAP-2 identified it as a novel cysteine-rich and cationic secretory peptide. mdpi.comwikipedia.org As its name suggests, it was predominantly found to be expressed in the liver. wikipedia.orgnih.govgenecards.org
Early research focused on its role within the innate immune system. mdpi.com Studies demonstrated that LEAP-2 possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as certain yeasts. nih.govmdpi.comnih.govnih.gov Specifically, it showed effectiveness against organisms such as Bacillus megaterium, Bacillus subtilis, Neisseria cinerea, and the yeast Saccharomyces cerevisiae. nih.govnih.gov This antimicrobial action was found to be dose-dependent. wikipedia.org The mechanism of action involves the disruption of bacterial cell membranes, a process facilitated by the peptide's positive charge, which allows it to bind to the negatively charged membranes of bacteria. nih.gov However, it was noted that the concentrations required for effective antimicrobial activity in vitro were significantly higher than its physiological levels found in the blood. nih.govmdpi.com
Evolution of Research Focus: From Antimicrobial to Metabolic Regulator
A pivotal shift in LEAP-2 research occurred with the discovery of its role as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. mdpi.comnih.govnih.gov This finding, which emerged significantly later than its initial discovery, repositioned LEAP-2 from being solely an antimicrobial peptide to a critical metabolic regulator. researchgate.netnih.govresearchgate.net
Ghrelin is a well-known hormone, primarily secreted by the stomach, that stimulates appetite and growth hormone release. nih.govendocrine-abstracts.org LEAP-2 was found to act as a competitive antagonist to ghrelin, effectively blocking its ability to activate the GHS-R1a receptor. mdpi.comnih.gov Furthermore, as an inverse agonist, LEAP-2 can inhibit the receptor's constitutive activity, even in the absence of ghrelin. nih.govnih.gov This dual action vigorously counteracts ghrelin's effects on food intake and hormone secretion. nih.gov
This discovery illuminated a new physiological axis involving the LEAP-2/ghrelin system in the regulation of energy balance. mdpi.com Subsequent research has shown that the plasma levels of LEAP-2 and ghrelin are inversely correlated and fluctuate in response to the body's energy status. nih.govnih.gov For instance, LEAP-2 levels increase with food intake and in conditions of positive energy balance like obesity, while they decrease during fasting and weight loss. nih.gov This dynamic interplay has led to the LEAP-2/ghrelin molar ratio being considered a key determinant in modulating ghrelin's activity based on nutritional state. nih.govnih.gov Consequently, the research focus has expanded to investigate LEAP-2's potential as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. mdpi.comresearchgate.net
| Key Research Milestones for LEAP-2 | | :--- | :--- | | 2003 | Initial discovery and isolation of LEAP-2 from human blood ultrafiltrate; identified as a novel antimicrobial peptide. researchgate.netmdpi.com | | Post-2003 | Characterization of its antimicrobial activity against various bacteria and yeasts. nih.govnih.govnih.gov | | Recent Years | Discovery as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHS-R1a). mdpi.comnih.govnih.gov | | Current | Focus on its role in metabolic regulation, energy homeostasis, and its potential as a therapeutic target for obesity and diabetes. mdpi.comresearchgate.net |
Classification and Nomenclature within the Antimicrobial Peptide Family
LEAP-2 belongs to the family of liver-expressed antimicrobial peptides (LEAP). wikipedia.orgbiovendor.com This family includes LEAP-1, which is also known as hepcidin, a key regulator of iron homeostasis. mdpi.com Antimicrobial peptides (AMPs) are a diverse group of naturally occurring small molecules that form a crucial part of the innate immune response in a wide variety of organisms. mdpi.com
Structurally, LEAP-2 is a cysteine-rich, cationic peptide. wikipedia.orgnih.gov The human LEAP-2 is synthesized as a 77-amino acid precursor protein. wikipedia.orgbiovendor.com This precursor is then cleaved by a furin-like endoprotease to generate the mature, active peptide, with the most common form being a 40-amino acid peptide. wikipedia.orgbiovendor.com A defining feature of its structure is the presence of two disulfide bonds, formed by four conserved cysteine residues, which stabilize its core. mdpi.comwikipedia.org The gene encoding this peptide is designated as LEAP2. genecards.orgnih.gov The sequence of the mature peptide is highly conserved across different vertebrate species, from fish to mammals, indicating its evolutionary importance. mdpi.combiovendor.com
While it is classified as an antimicrobial peptide, its potent role as a metabolic hormone at physiological concentrations distinguishes it from many other AMPs. nih.gov The concentration of LEAP-2 required to inhibit the ghrelin receptor is in the nanomolar range, whereas its antimicrobial effects are typically observed at micromolar concentrations, a difference of several orders of magnitude. nih.gov This suggests that its primary physiological role is likely related to metabolic regulation rather than direct antimicrobial defense. nih.gov
| Structural and Classification Details of LEAP-2 | |
| Family | Liver-expressed antimicrobial peptide (LEAP) family. wikipedia.orgbiovendor.com |
| Precursor Size | Synthesized as a 77-amino acid precursor. wikipedia.orgbiovendor.com |
| Mature Peptide Size | Cleaved to a 40-amino acid mature peptide. wikipedia.orgbiovendor.com |
| Key Structural Features | Cysteine-rich, cationic, with two disulfide bonds. mdpi.comwikipedia.org |
| Gene Name | LEAP2. genecards.orgnih.gov |
| Primary Expression Site | Liver. wikipedia.orgnih.govbiovendor.com |
| Nomenclature | LEAP-2, Liver-expressed antimicrobial peptide 2. genecards.orgbiovendor.com |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MTPFWRAVSLRPIGASCRDDSECLTRLCRKRRCSLSVAQE |
Origin of Product |
United States |
Molecular and Structural Biology of Liver Expressed Antimicrobial Peptide 2
Gene Structure and Organization of LEAP-2
The genetic blueprint of LEAP-2 provides essential insights into its regulation and expression. In humans, the gene for LEAP-2 is located on chromosome 5q31.1 nih.govnih.gov.
The LEAP-2 gene exhibits a conserved structural organization across various species. In humans, the gene is composed of three exons and two introns nih.govnih.govmdpi.com. This tripartite structure is also observed in avian species such as the chicken (Gallus gallus) and Japanese quail (Coturnix japonica), where the gene similarly consists of three exons nih.govresearchgate.net. The conservation of this exon-intron arrangement underscores its functional importance throughout vertebrate evolution. Alternative splicing of the LEAP-2 mRNA precursor can occur, leading to multiple mRNA forms, some of which may retain one or both introns nih.gov.
The regulation of LEAP-2 gene expression is controlled by its promoter region, which contains binding sites for various transcription factors. Analysis of the human LEAP-2 gene has identified two TATAAA sequences, characteristic of TATA boxes, located 31 and 84 base pairs upstream of the translational start site nih.gov. The binding of transcription factors to these and other regulatory elements dictates the rate of gene transcription nih.govnih.gov. Computational analyses have predicted several putative transcription factor binding sites within the LEAP-2 promoter region.
Table 1: Putative Transcription Factor Binding Sites in the LEAP-2 Gene Promoter
| Transcription Factor |
|---|
| ARP-1 |
| Brachyury |
| E2F |
| E2F-1 |
| E2F-2 |
| E2F-3a |
| E2F-4 |
| E2F-5 |
| Nkx2-5 |
Source: GeneCards genecards.org
Precursor Protein Processing and Mature Peptide Formation
LEAP-2 is synthesized as an inactive precursor protein that undergoes a series of post-translational modifications to become a biologically active peptide.
In humans, the LEAP-2 gene encodes a 77-amino acid precursor protein nih.govmdpi.commdpi.com. This prepropeptide includes a 22-amino acid N-terminal signal peptide that directs the molecule into the secretory pathway nih.govmdpi.com. Following the signal peptide is a pro-peptide region. Cleavage of the signal peptide results in a pro-peptide form of LEAP-2 nih.gov. Subsequent cleavage of this pro-peptide generates the mature, active LEAP-2 peptide mdpi.com.
The conversion of the LEAP-2 pro-peptide to its mature form is mediated by a family of enzymes known as proprotein convertases, specifically furin-like endoproteases nih.govwikipedia.orgebi.ac.uk. These enzymes recognize and cleave precursor proteins at specific sites marked by basic amino acid residues nih.gov. The cleavage site between the pro-peptide and the mature LEAP-2 peptide contains a conserved RXXR motif, a characteristic recognition sequence for furin-like endoproteases mdpi.commdpi.com. This proteolytic processing step is essential for the activation of a wide variety of proteins within the secretory pathway nih.gov. Furin itself is synthesized as an inactive proprotein and undergoes its own activation process involving autoproteolytic cleavage embopress.orgmdpi.com.
Primary Amino Acid Sequence Analysis of Mature LEAP-2
The mature form of human LEAP-2 is a 40-amino acid residue peptide nih.govmdpi.comwikipedia.org. It is a cationic peptide, a common feature among antimicrobial peptides, which facilitates its interaction with negatively charged bacterial membranes nih.govmdpi.com. The primary structure of mature LEAP-2 contains a notable basic amino acid cluster, -RKRR- nih.govmdpi.com. The amino acid sequence of the mature LEAP-2 is highly conserved across mammalian species; for instance, the mature murine LEAP-2 is identical to its human counterpart nih.gov.
A key feature of the LEAP-2 primary structure is the presence of four cysteine residues that form two disulfide bonds nih.govmdpi.com. These bonds are formed between cysteine residues in relative 1-3 and 2-4 positions, creating a stable core structure nih.govwikipedia.org. This core structure is essential for the peptide's stability and function nih.govmdpi.com. While secondary structures like α-helices or β-sheets have not been detected, the core of LEAP-2 is characterized by a β-hairpin and a 310-helix, which are stabilized by the disulfide bonds and hydrogen bonds nih.govmdpi.com.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Liver-expressed antimicrobial peptide 2 (LEAP-2) |
| ARP-1 |
| Brachyury |
| E2F |
| E2F-1 |
| E2F-2 |
| E2F-3a |
| E2F-4 |
| E2F-5 |
| Nkx2-5 |
| YY1 |
Amino Acid Residue Composition and Characteristics (e.g., Cysteine-Rich, Cationic)
LEAP-2 is characterized as a cationic and cysteine-rich peptide. The mature human LEAP-2, a 40-amino acid peptide, is processed from a 77-amino acid precursor protein. Its cationic nature, conferred by a high content of basic amino acid residues such as lysine and arginine, is a key feature that facilitates its interaction with the negatively charged membranes of microorganisms. This electrostatic attraction is a critical first step in its antimicrobial activity.
The peptide is also distinguished by the presence of four cysteine residues, which are highly conserved and form two intramolecular disulfide bonds. This cysteine-rich nature is fundamental to the structural integrity and stability of the peptide.
A detailed analysis of the amino acid composition of mature human LEAP-2 reveals a significant proportion of charged and hydrophobic residues, which are important for its biological functions.
| Amino Acid Property | Amino Acids | Count | Percentage |
|---|---|---|---|
| Positively Charged (Basic) | Arginine (R), Lysine (K) | 6 | 15% |
| Negatively Charged (Acidic) | Aspartic Acid (D), Glutamic Acid (E) | 3 | 7.5% |
| Hydrophobic (Nonpolar) | Glycine (G), Alanine (B10760859) (A), Valine (V), Leucine (L), Isoleucine (I), Proline (P), Phenylalanine (F), Methionine (M), Tryptophan (W) | 16 | 40% |
| Polar Uncharged | Serine (S), Threonine (T), Cysteine (C), Asparagine (N), Glutamine (Q), Tyrosine (Y) | 15 | 37.5% |
| Cysteine (C) | Cysteine (C) | 4 | 10% |
Conservation of Amino Acid Sequences Across Species
The amino acid sequence of LEAP-2 is highly conserved among mammalian species, indicating its essential physiological roles. nih.gov The mature peptide sequence of human and mouse LEAP-2, for instance, is identical. nih.gov This high degree of conservation, particularly in the N-terminal and core regions, underscores the functional importance of these domains. The four cysteine residues that form the disulfide bonds are strictly conserved across all known LEAP-2 sequences.
| Species | Sequence |
|---|---|
| Human | MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE |
| Mouse | MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE |
| Pig | MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE |
| Xenopus tropicalis (Amphibian) | -TPFWRGVNLRPVGASCRDDSECITRLCRKRRCSLSVAQE |
| Danio rerio (Zebrafish) - LEAP-2A | -MPFWRGINLRPVGASCRDDSECITRLCRKRRCSLSVAQE |
Note: The N-terminus of the aligned non-mammalian sequences may vary slightly due to differences in precursor processing.
Tertiary Structure and Conformational Stability
The three-dimensional structure of human LEAP-2 has been determined by nuclear magnetic resonance (NMR) spectroscopy, revealing a compact and stable fold. nih.gov This structure provides critical insights into its mechanism of action and its interactions with biological targets.
Disulfide Bond Formation and Architecture
The conformational stability of LEAP-2 is significantly attributed to its two intramolecular disulfide bonds. These covalent linkages are formed between the four conserved cysteine residues. In the 77-amino acid human LEAP-2 precursor, the disulfide connectivity is between Cys54 and Cys65, and between Cys60 and Cys70. nih.gov In the mature 40-amino acid peptide, this corresponds to a Cys17-Cys28 and a Cys23-Cys33 linkage. This 1-3 and 2-4 disulfide pairing creates a rigid core that is crucial for maintaining the peptide's tertiary structure. nih.govwikipedia.org
Identification of Structural Motifs (e.g., β-hairpin, 3₁₀-helix)
The core structure of LEAP-2 is characterized by the presence of a well-defined β-hairpin and a short 3₁₀-helix. nih.govnih.gov The β-hairpin consists of two antiparallel β-strands connected by a tight turn. This motif is stabilized by hydrogen bonds between the backbone atoms of the two strands. The 3₁₀-helix is a right-handed helix that is tighter and more elongated than the more common α-helix. These structural elements, braced by the disulfide bonds, form a compact and stable core, while the N- and C-terminal regions of the peptide are more flexible and disordered. nih.gov
Regions Critical for Functional Activity (e.g., N-terminal region)
Structure-function studies have identified the N-terminal region of LEAP-2 as being of paramount importance for its biological activities, particularly its role as an antagonist and inverse agonist of the ghrelin receptor (GHSR). nih.gov The initial amino acids of the mature peptide are crucial for binding to the receptor. researchgate.net Truncation of the N-terminal region significantly diminishes or abolishes its ability to inhibit ghrelin-induced signaling. nih.gov In contrast, the C-terminal region appears to be less critical for this specific receptor interaction. nih.gov The cationic core region, stabilized by the disulfide bonds, is also essential for its interaction with biological membranes, a key aspect of its antimicrobial function. nih.gov
Structural Variants and Post-Translational Modifications of LEAP-2
The biological activity of LEAP-2 can be modulated by the existence of different structural variants and post-translational modifications. The primary post-translational modification is the proteolytic processing of the 77-amino acid precursor to generate the mature 40-amino acid peptide. nih.gov
However, several other circulating forms of LEAP-2 have been identified, which differ in their N-terminal length due to variations in proteolytic cleavage. mdpi.com These shorter variants may exhibit different biological activities or potencies. For example, a 10-residue N-terminal fragment of LEAP-2 has been shown to be functional. nih.gov
Furthermore, analysis of the LEAP-2 gene has revealed the potential for alternative splicing, which could lead to the production of different protein isoforms. nih.gov While the functional consequences of these potential splice variants are not yet fully understood, they represent another layer of complexity in the regulation of LEAP-2's biological roles.
Gene Expression, Regulation, and Tissue Distribution of Liver Expressed Antimicrobial Peptide 2
Basal Tissue Expression Patterns
LEAP-2, a peptide with dual roles in metabolism and innate immunity, exhibits a distinct but widespread tissue expression pattern. nih.govnih.gov While initially identified and named for its high expression in the liver, its presence is confirmed across a range of other tissues, indicating its diverse physiological functions. nih.govnih.gov
Extrahepatic Expression (e.g., Small Intestine, Kidney, Central Nervous System, Spleen, Lung, Heart, Skin, Gills, Muscle)
Beyond the liver, LEAP-2 expression is well-documented in various other tissues:
Small Intestine: The small intestine, particularly the jejunum, shows the second-highest level of LEAP-2 expression after the liver. nih.gov Its expression is also noted in the duodenum and ileum. nih.gov
Kidney: LEAP-2 mRNA is expressed in the kidney, and a metabolite of the peptide has been identified in urine, suggesting a role in renal physiology or clearance. nih.govmdpi.com In fish, the kidney is also a site of high expression. mdpi.com
Central Nervous System (CNS): Expression of LEAP-2 has been detected in several regions of the brain, including the cerebellum, hypothalamus, and cortex, suggesting neuromodulatory functions. nih.govbiorxiv.org
Spleen: In fish, LEAP-2 mRNA expression is detected in the spleen and is significantly upregulated following a bacterial challenge. nih.govresearchgate.net
Lung: The lungs in both rats and chickens have been shown to express LEAP-2. nih.govnih.gov
Heart: LEAP-2 transcripts are found in the heart tissue of mammals and fish. nih.govmdpi.com
Skin: In fish and amphibians, the skin is a site of LEAP-2 expression, which is often increased during an immune response, highlighting its role as a mucosal defense peptide. nih.govmdpi.com
Gills: In several fish species, LEAP-2 mRNA is expressed in the gills, a critical mucosal barrier. nih.govresearchgate.netnih.gov
Muscle: LEAP-2 expression has been observed in the muscle of lampreys and at low levels in teleost fish. mdpi.comnih.gov
Cell-Specific Expression Profiles (e.g., Hepatocytes, Enterocytes)
At the cellular level, LEAP-2 expression is primarily localized to specific epithelial cells:
Hepatocytes: As the main parenchymal cells of the liver, hepatocytes are the predominant source of LEAP-2. nih.govnih.gov Studies have shown that hepatocytes expressing receptors for insulin (B600854) and glucagon (B607659) are the main producers of hepatic LEAP-2. nih.gov
Enterocytes: In the small intestine, LEAP-2 is specifically synthesized in the enterocytes that form the epithelial lining. nih.gov
Regulation of LEAP-2 Gene Expression and Protein Production
The production of LEAP-2 is tightly controlled by the body's metabolic and nutritional status. This regulation primarily occurs at the level of gene expression. nih.gov
Influence of Metabolic State and Nutritional Factors
The expression and circulating levels of LEAP-2 are dynamically regulated by the energy balance of the organism, fluctuating in response to feeding, fasting, and specific nutrients. nih.govfrontiersin.orgelsevierpure.com
The nutritional state is a key determinant of LEAP-2 levels. Generally, LEAP-2 concentration decreases during periods of energy deficit and increases when energy is abundant. nih.govfrontiersin.org
Fasting: In both humans and rodents, fasting is associated with a significant decrease in circulating LEAP-2 levels. frontiersin.orgnih.gov This reduction is believed to be driven mainly by decreased Leap2 gene expression in the liver, as expression in the small intestine appears less affected by a fasting state. frontiersin.org
Feeding: Conversely, refeeding after a fast or the consumption of a meal leads to an increase in plasma LEAP-2 concentrations. nih.govnih.gov This postprandial rise positions LEAP-2 as a satiety signal that counters the effects of the hunger hormone ghrelin. nih.gov
The response of LEAP-2 to different macronutrients highlights a complex regulatory network. Oral administration of glucose has been shown to increase plasma LEAP-2 levels. nih.gov Similarly, the consumption of fats can also elevate LEAP-2 expression in the liver. frontiersin.org Interestingly, some studies have reported that a high-protein meal can lead to a decrease in LEAP-2 concentrations, particularly in women. researchgate.net Oral casein protein, however, was shown in one study to have no major effect on LEAP-2 levels in mice. nih.gov This suggests that the type of nutrient and the context of its consumption are critical factors in LEAP-2 regulation.
Table 1: Summary of LEAP-2 Tissue Expression
| Tissue | Expression Level | Species |
|---|---|---|
| Liver | Very High | Mammals, Fish, Birds, Reptiles, Amphibians |
| Small Intestine | High (especially Jejunum) | Mammals, Birds |
| Kidney | Moderate | Mammals, Fish, Birds, Amphibians |
| Central Nervous System | Low to Moderate | Mammals |
| Spleen | Low (inducible) | Fish |
| Lung | Low | Mammals, Birds |
| Heart | Low | Mammals, Fish |
| Skin | Low (inducible) | Fish, Amphibians |
| Gills | Low (inducible) | Fish |
| Muscle | Very Low | Fish |
Table 2: Regulation of LEAP-2 by Nutritional State
| Condition | Effect on LEAP-2 Levels | Primary Tissues Affected |
|---|---|---|
| Fasting | Decrease | Liver |
| Feeding/Refeeding | Increase | Liver |
| Oral Glucose | Increase | Liver |
| High-Fat Diet | Increase (chronic) | Liver |
| High-Protein Meal | Decrease (reported in humans) | Not specified |
Effects of Specific Macronutrients (e.g., Glucose, Fat)
The expression and secretion of LEAP-2 are sensitive to the availability of specific macronutrients, particularly glucose and fats. Studies have shown that the administration of glucose or fats, such as corn oil and palmitate, leads to an elevation in serum LEAP-2 levels and enhances its gene expression in the liver. nih.gov Circulating LEAP-2 levels are positively correlated with fasting serum concentrations of glucose and triglycerides. jst.go.jp In individuals with normal weight, LEAP-2 concentration is directly related to blood glucose levels. researchgate.net This suggests that nutrient ingestion may be a key factor in LEAP-2 regulation. nih.gov
Research using mouse and human jejunal organoids has further detailed this relationship, showing that while glucose and fatty acids alone did not significantly increase LEAP2 mRNA levels, the combination of these nutrients with insulin did cause a significant upregulation. nih.gov In contrast to carbohydrates and fats, dietary protein in the form of casein did not produce significant changes in plasma LEAP-2 levels in mice. nih.gov
Impact of Weight Status (e.g., Diet-Induced Obesity, Weight Loss)
LEAP-2 levels are strongly correlated with body weight and energy balance. In states of positive energy balance, such as obesity, circulating LEAP-2 is significantly increased. griffith.edu.aunih.gov Serum LEAP-2 is elevated in individuals with obesity and shows a positive correlation with body mass index (BMI) and body fat accumulation. jst.go.jpnih.gov In mice, plasma LEAP-2 continues to rise with progressive increases in body weight due to a high-fat diet. nih.gov
Conversely, in states of negative energy balance, LEAP-2 levels decrease. griffith.edu.aunih.gov Weight loss, whether induced by diet or bariatric surgery, is associated with a reduction in plasma LEAP-2. nih.govnih.gov In mice, diet-induced weight loss reversed the obesity-associated increases in plasma LEAP-2. nih.gov Similarly, in humans, a two-week low-calorie diet reduced fasting LEAP-2 levels, and longer-term weight loss following bariatric procedures like Roux-en-Y gastric bypass (RYGB) and vertical sleeve gastrectomy (VSG) also led to lower fasting and postprandial plasma LEAP-2. nih.govoup.com
Table 1: Regulation of LEAP-2 by Nutritional and Metabolic Status Click on the headers to sort the data.
| Regulator | Condition | Effect on LEAP-2 | Tissue/Sample | Species | References |
| Macronutrients | Glucose Administration | Increase | Serum, Liver Expression | Not Specified | nih.gov |
| Fat (Corn Oil, Palmitate) Administration | Increase | Serum, Liver Expression | Not Specified | nih.gov | |
| High Blood Glucose | Positive Correlation | Plasma | Human | jst.go.jpresearchgate.netnih.gov | |
| Protein (Casein) Administration | No Significant Change | Plasma | Mouse | nih.gov | |
| Weight Status | Obesity / High BMI | Increase | Serum/Plasma | Human, Mouse | griffith.edu.aunih.govjst.go.jpnih.gov |
| High-Fat Diet | Increase | Plasma | Mouse | nih.gov | |
| Diet-Induced Weight Loss | Decrease | Plasma, Liver, Duodenum, Jejunum | Human, Mouse | nih.govnih.govnih.gov | |
| Bariatric Surgery-Induced Weight Loss | Decrease | Plasma | Human | nih.govoup.com |
Hormonal Regulation (e.g., Ghrelin, Growth Hormone)
Hormonal signals are critical regulators of LEAP-2 expression. The most prominent hormonal regulator is ghrelin, the very hormone LEAP-2 antagonizes. Ghrelin administration has been shown to decrease plasma LEAP-2 concentrations and suppress Leap2 mRNA expression in the liver. nih.govjst.go.jp This inhibitory effect is mediated through the ghrelin receptor (GHS-R1a) and involves the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov
LEAP-2, in turn, modulates the activity of other hormones by blocking ghrelin's effects. It suppresses ghrelin-induced growth hormone (GH) secretion from the pituitary gland. nih.govjst.go.jp Interestingly, in patients with adult growth hormone deficiency (aGHD), ghrelin levels are significantly lower, while LEAP-2 levels show a trend towards being higher, resulting in a significantly elevated LEAP-2/ghrelin ratio. nih.gov The counter-regulatory relationship between LEAP-2 and ghrelin appears to be independent of ambient GH levels, as the interaction persists in aged rats with naturally lower GH secretion. nih.gov
Inflammatory and Pathogenic Stimuli (e.g., Bacterial Infections, Viral Infections)
Beyond its metabolic role, LEAP-2 functions as an antimicrobial peptide, and its expression is upregulated in response to pathogenic challenges. wikipedia.orgnih.gov Initially, it was classified as an antimicrobial peptide because its plasma levels were observed to be elevated during illness. nih.gov In humans, LEAP-2 levels are increased in the cerebrospinal fluid of patients with bacterial meningitis. nih.govnih.gov The mature peptide has demonstrated activity against Gram-positive bacteria and yeasts. nih.govgenecards.org
This immune-responsive regulation has also been observed in other species. In fish, infection with the bacterium Vibrio anguillarum increases LEAP-2 expression. nih.gov In softshell turtles, injection with the bacterium Edwardsiella tarda or the Singapore grouper iridovirus (STIV) upregulates LEAP-2 expression in the liver. mdpi.com Similarly, Salmonella infection upregulates LEAP-2 expression in chicken embryos, suggesting a role in innate immune defense. mdpi.com
Developmental and Age-Related Expression Dynamics
LEAP-2 expression exhibits significant changes across different life stages. The gene is expressed in the embryo, particularly in tissues derived from the endoderm. nih.gov During puberty, LEAP-2 levels show a distinct, sex-specific pattern. A significant increase in plasma LEAP-2 is observed in girls as they progress through puberty, but a similar increase is not seen in boys. nih.gov In preclinical studies, chronic administration of LEAP-2 to prepubertal female rats was found to advance the onset of puberty. endocrine-abstracts.org
Expression also changes with aging. In older adults, circulating LEAP-2 levels are elevated, contributing to an age-related imbalance in the LEAP-2/ghrelin molar ratio. nih.gov This shift has been recapitulated in aging mice and is suggested to be related to age-associated cognitive changes. nih.gov However, the metabolic effects of LEAP-2 appear to be blunted in aging mice. nih.gov
Sex-Dependent Expression and Regulation
There is clear evidence of sexual dimorphism in the expression and regulation of LEAP-2. Circulating LEAP-2 concentrations are higher in females than in males, a difference observed in both lean and obese individuals. nih.govresearchgate.net The regulation by certain macronutrients also appears to be sex-dependent; for instance, the decrease in LEAP-2 after a high-protein meal was more pronounced in women. researchgate.net
This sex-specific regulation extends to its function at the cellular level. In isolated pancreatic islets from mice, LEAP-2 enhanced insulin secretion in males but not in females. endocrinology.org This effect in male islets was influenced by the female sex hormone 17β-oestradiol, which abolished the response when pre-treated, highlighting a complex interplay between LEAP-2 and sex hormones in regulating metabolic function. endocrinology.org Furthermore, studies in germ-free mice showed that while 13-week-old males had significantly altered intestinal Leap2 expression, females of the same age did not show a significant change. mdpi.com
Table 2: LEAP-2 Regulation by Pathogenic, Developmental, and Sex-Specific Factors Click on the headers to sort the data.
| Regulator | Condition | Effect on LEAP-2 | Tissue/Sample | Species | References |
| Pathogenic Stimuli | Bacterial Meningitis | Increase | Cerebrospinal Fluid | Human | nih.govnih.gov |
| Bacterial Infection (V. anguillarum) | Increase | Internal Organs, Skin | Fish (C. carpio) | nih.gov | |
| Bacterial Infection (E. tarda) | Increase | Liver | Turtle (P. sinensis) | mdpi.com | |
| Viral Infection (STIV) | Increase | Liver | Turtle (P. sinensis) | mdpi.com | |
| Development | Puberty | Increase (in girls) | Plasma | Human | nih.gov |
| Puberty | No Change (in boys) | Plasma | Human | nih.gov | |
| Aging | Increase | Plasma | Human, Mouse | nih.gov | |
| Sex | Female vs. Male | Higher Levels | Plasma | Human | nih.govresearchgate.net |
| High-Protein Meal | Greater Decrease (in women) | Plasma | Human | researchgate.net | |
| Pancreatic Islet Function | Enhanced Insulin Secretion (males only) | Pancreatic Islets | Mouse | endocrinology.org |
Antimicrobial and Immunomodulatory Functions of Liver Expressed Antimicrobial Peptide 2
Broad-Spectrum Antimicrobial Activity
LEAP-2 exhibits potent, dose-dependent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. mdpi.comnih.gov Its effectiveness has been demonstrated in various studies, highlighting its potential as a natural antimicrobial agent.
Efficacy Against Gram-Positive Bacteria
Research has shown that LEAP-2 is effective against several Gram-positive bacteria. For instance, it has been observed to inhibit the growth of Bacillus megaterium and Bacillus subtilis. nih.gov Studies on recombinant LEAP-2 from olive flounder revealed its antimicrobial activity against Bacillus subtilis. nih.gov Furthermore, LEAP-2 has demonstrated efficacy against Staphylococcus aureus and Streptococcus agalactiae, which are significant pathogens in both human and veterinary medicine. nih.gov
Table 1: Efficacy of LEAP-2 against Gram-Positive Bacteria
| Gram-Positive Bacteria | LEAP-2 Efficacy |
| Bacillus megaterium | Inhibitory activity observed. nih.gov |
| Bacillus subtilis | Antimicrobial activity demonstrated. nih.govnih.gov |
| Staphylococcus aureus | Effective antibacterial activity. nih.gov |
| Streptococcus agalactiae | Efficacy has been noted. |
Efficacy Against Gram-Negative Bacteria
LEAP-2 also displays significant antimicrobial action against a range of Gram-negative bacteria. It has been shown to be effective against Escherichia coli. nih.govnih.gov The peptide also exhibits inhibitory activity against Neisseria cinerea. nih.gov In aquatic environments, LEAP-2 has demonstrated efficacy against significant fish pathogens like Aeromonas hydrophila and Vibrio anguillarum. nih.govresearchgate.netnih.gov Additionally, its activity against Photobacterium damselae has been noted, a pathogen affecting various marine species. nih.gov
Table 2: Efficacy of LEAP-2 against Gram-Negative Bacteria
| Gram-Negative Bacteria | LEAP-2 Efficacy |
| Escherichia coli | Antimicrobial activity observed. nih.govnih.gov |
| Neisseria cinerea | Inhibitory activity shown. nih.gov |
| Aeromonas hydrophila | Effective antibacterial activity. nih.govresearchgate.netnih.gov |
| Vibrio anguillarum | Antimicrobial activity demonstrated. |
| Photobacterium damselae | Efficacy has been noted. nih.gov |
Efficacy Against Fungi and Yeasts
The antimicrobial spectrum of LEAP-2 extends to fungi and yeasts. Studies have documented its effectiveness against Saccharomyces cerevisiae and Rhodotorula muciloginosa. Moreover, LEAP-2 has shown inhibitory activity against the opportunistic human pathogens Candida albicans and Cryptococcus neoformans. nih.gov
Table 3: Efficacy of LEAP-2 against Fungi and Yeasts
| Fungi and Yeasts | LEAP-2 Efficacy |
| Saccharomyces cerevisiae | Inhibitory activity observed. |
| Rhodotorula muciloginosa | Efficacy has been noted. |
| Candida albicans | Antimicrobial activity demonstrated. nih.gov |
| Cryptococcus neoformans | Inhibitory activity shown. nih.gov |
Potential Antiviral Activity
Preliminary research suggests that LEAP-2 may also possess antiviral properties. A study on human lung adenocarcinoma epithelial cells infected with Middle East respiratory syndrome coronavirus (MERS-CoV) found that the LEAP-2 gene was highly expressed, indicating a potential role for the peptide in the response to viral infections. mdpi.com However, further investigation is required to fully understand its antiviral mechanisms and potential therapeutic applications.
Mechanisms of Antimicrobial Action
The primary mechanism by which LEAP-2 exerts its antimicrobial effect is through the disruption of microbial cell membranes. mdpi.comnih.govnih.gov This action leads to the loss of cellular integrity and ultimately, cell death.
Interaction with Microbial Cell Membranes and Disruption of Integrity
LEAP-2, being a cationic peptide, is electrostatically attracted to the negatively charged components of microbial cell membranes. mdpi.comucl.ac.uk This initial interaction is crucial for its antimicrobial activity. Following this binding, LEAP-2 is thought to insert into the lipid bilayer, causing membrane permeabilization and disruption. nih.govsciengine.com This disruption can occur through various models, such as the formation of pores or the dissolution of the membrane. sciengine.com Studies on amphibian LEAP-2 have shown that it can disrupt bacterial cell membranes, and this mechanism is consistent with findings in mammals and fish. nih.gov The ability of LEAP-2 to disrupt membrane integrity has been confirmed through assays that measure the release of cellular contents and microscopic analysis showing morphological changes to bacterial cells after treatment with the peptide. nih.govnih.gov
Hydrolysis and Binding to Microbial Genomic DNA
Studies on amphibian LEAP-2, which shares structural and functional similarities with its mammalian counterparts, have provided detailed insights into this mechanism. nih.gov For instance, a study on LEAP-2 from the Chong'an Moustache Toad (Leptobrachium liui), designated Ll-LEAP-2, demonstrated a concentration-dependent hydrolysis of Aeromonas hydrophila gDNA. nih.gov At a concentration of 50 μg/mL, Ll-LEAP-2 hydrolyzed 36.71% of the bacterial gDNA, and complete hydrolysis was observed at 100 μg/mL. nih.gov This DNA-degrading capability, coupled with its ability to disrupt the bacterial membrane, underscores a potent dual-action antimicrobial strategy. nih.govresearchgate.net
Interestingly, the structural form of LEAP-2 appears to influence its DNA-binding efficacy. Studies have indicated that the linear, non-oxidized form of LEAP-2 is more efficient at binding to DNA than the oxidized form containing disulfide bonds. mdpi.com This suggests that the flexibility of the linear peptide may facilitate better interaction with the DNA molecule. mdpi.comnih.gov The ability of LEAP-2 to penetrate the cell and target intracellular components like gDNA is a critical aspect of its function, a mechanism that has been conserved throughout evolution from fish to mammals. nih.govnih.gov
Role of Electrostatic Interactions and Hydrophobic Domains
The antimicrobial efficacy of LEAP-2 is fundamentally linked to its molecular structure, particularly the interplay between its electrostatic and hydrophobic properties. As a cationic antimicrobial peptide (CAMP), LEAP-2 possesses a net positive charge, which facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial membranes, such as those containing lipopolysaccharides (LPS). nih.govplos.org This interaction is a crucial first step in its mechanism of action, promoting selectivity for microbial cells over host cells, whose membranes are typically zwitterionic. nih.gov
Following this initial binding, the hydrophobic domains of LEAP-2 play a critical role. Hydrophobicity is a key determinant in the ability of antimicrobial peptides to interact with and disrupt the lipid bilayer of bacterial membranes. plos.org The amphipathic nature of peptides like LEAP-2, with distinct cationic and hydrophobic regions, allows them to insert into the membrane. plos.org Studies on various antimicrobial peptides have shown that a larger hydrophobic content can enhance antimicrobial activity, although excessive hydrophobicity can sometimes lead to reduced selectivity. nih.gov In LEAP-2, the N-terminal region is enriched with hydrophobic side-chains, which are crucial for its interaction with receptors and likely contribute to its membrane-disrupting activities. mdpi.com
The mature LEAP-2 peptide's structure is stabilized by two disulfide bonds formed by four conserved cysteine residues. mdpi.com This structural core is vital for creating pores in the microbial cell envelope, leading to leakage of cellular contents and cell death. mdpi.com However, some research suggests that the linear form of LEAP-2, without these disulfide bonds, may be more efficient at penetrating cell membranes. mdpi.com This highlights a complex relationship where both the rigid, stabilized structure and a more flexible, linear conformation contribute to different aspects of its antimicrobial function, from receptor binding to direct membrane disruption. mdpi.comnih.gov
Role in Innate Immune Defense System
Contribution to Host Non-Specific Immunity
Liver-expressed antimicrobial peptide 2 (LEAP-2) is an integral component of the vertebrate innate immune system, serving as a first-line defense against a wide array of pathogens. mdpi.comnih.gov Its expression is induced in response to bacterial infection in various tissues, including the liver, small intestine, and immune tissues like bone marrow. nih.gov This broad expression pattern underscores its role as a systemic and mucosal defense molecule. mdpi.com
LEAP-2 contributes to non-specific immunity through its direct antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.govmdpi.com The peptide works by disrupting the integrity of bacterial cell membranes, a mechanism that is fundamental to the action of many cationic antimicrobial peptides. nih.gov This membrane-disrupting capability has been conserved throughout evolution, with studies in fish, amphibians, and mammals demonstrating similar mechanisms. nih.gov For instance, in fish, LEAP-2 expression is significantly upregulated in response to infection with pathogens like Vibrio anguillarum and upon treatment with bacterial components like lipopolysaccharide (LPS), highlighting its role in the acute phase immune response. mdpi.comnih.gov
The peptide's function extends beyond direct killing of microbes. It is considered a key player in preventing pathogens from penetrating epithelial surfaces, thus forming a crucial chemical barrier. mdpi.com The concentration required for antimicrobial effects in vitro is notably higher than its normal physiological plasma concentrations, suggesting its primary role may be more localized at sites of infection or at mucosal barriers where its concentration can be significantly higher. mdpi.com
Immunomodulatory Properties (e.g., Chemotaxis, Apoptosis, Gene Transcription Modulation)
Beyond its direct antimicrobial actions, LEAP-2 exhibits significant immunomodulatory functions, influencing the behavior and response of host immune cells. nih.gov These activities are characteristic of many host defense peptides, which can modulate the immune response to either enhance pathogen clearance or prevent excessive inflammation. researchgate.netresearchgate.net
LEAP-2 can act as a signaling molecule, influencing processes such as chemotaxis, which is the directed movement of immune cells to a site of infection. nih.govmdpi.com Studies in amphibians have shown that LEAP-2 can induce chemotaxis in monocytes and macrophages. researchgate.net This recruitment of phagocytic cells is a critical step in initiating an effective immune response. Furthermore, LEAP-2 has been shown to enhance the respiratory burst and phagocytic activity of these immune cells, thereby increasing their capacity to kill ingested pathogens. researchgate.netmdpi.com
The peptide also modulates the immune response by altering gene transcription. nih.gov It can influence the expression of various immune-related genes, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.comnih.gov In fish monocytes/macrophages, LEAP-2 was found to strongly induce a pro-inflammatory reaction, promoting the M1 polarization of these cells, which is associated with potent microbicidal activity. nih.gov LEAP-2 can also regulate key immune signaling pathways, including the Toll-like receptor (TLR) and NOD-like receptor (NLR) pathways, further demonstrating its integral role in orchestrating the innate immune response. mdpi.com Some studies also suggest that LEAP-2 can induce apoptosis (programmed cell death), another mechanism by which antimicrobial peptides can contribute to host defense. nih.gov
Involvement in Inflammatory Processes and Autoimmune Conditions (e.g., Rheumatoid Arthritis)
LEAP-2 is increasingly recognized for its association with inflammatory processes and certain autoimmune conditions. nih.gov Its levels are often elevated during inflammation, suggesting it plays a role in the body's response to inflammatory stimuli. nih.gov
In the context of autoimmune diseases, research has specifically highlighted a link between LEAP-2 and rheumatoid arthritis (RA), a chronic inflammatory disorder that primarily affects the joints. nih.govnih.gov Studies have found that serum levels of LEAP-2 are higher in patients with RA compared to healthy individuals. nih.gov Furthermore, these elevated LEAP-2 levels in RA patients show a positive correlation with key inflammatory markers, such as C-reactive protein (CRP) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.govresearchgate.net This suggests that LEAP-2 expression may be upregulated as part of the inflammatory cascade that characterizes RA. nih.gov
The immune dysregulation seen in RA involves a complex interplay of various immune cells and cytokines, leading to chronic inflammation and tissue damage. nih.govwjgnet.com The correlation of LEAP-2 with inflammatory cytokines in RA points to its potential involvement in these pathological processes. nih.gov While the precise role of LEAP-2 in the pathogenesis of RA is still under investigation, its pro-inflammatory and immunomodulatory activities suggest it could contribute to the amplification or regulation of the inflammatory response in this and other autoimmune conditions. nih.govnih.gov
| Condition | LEAP-2 Observation | Correlated Inflammatory Markers | Reference |
| Rheumatoid Arthritis | Elevated serum levels in patients compared to healthy controls. | C-reactive protein (CRP), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Lipocalin-2 (LCN2) | nih.govnih.gov |
| Bacterial Meningitis | Positive correlation with inflammatory parameters in cerebrospinal fluid (CSF). | Inflammatory parameters | nih.gov |
This table summarizes findings on the association of LEAP-2 with inflammatory conditions.
Influence on Microbiota Homeostasis (e.g., Intestinal Microbiota)
The role of this compound (LEAP-2) extends to maintaining the delicate balance of microbial communities within the host, a process known as microbiota homeostasis. Given its expression in the liver and small intestine and its secretion into the bloodstream, LEAP-2 is positioned to influence the vast and complex microbial ecosystem of the gut. mdpi.comnih.gov
Antimicrobial peptides are crucial for shaping the composition of the intestinal microbiota, helping to defend against pathogenic invaders while tolerating beneficial commensal bacteria. The selective antimicrobial activity of LEAP-2 suggests it could play a role in this selective pressure. nih.gov By targeting specific types of bacteria, LEAP-2 may help prevent the overgrowth of potentially harmful microbes and maintain a healthy gut environment.
While direct, extensive research on LEAP-2's specific impact on the gut microbiota composition is still emerging, its known functions provide a strong basis for its involvement. For example, during an infection with Aeromonas hydrophila in amphibians, LEAP-2 expression was notably downregulated in the intestines, which could indicate a complex regulatory mechanism aimed at managing the host's response to dysbiosis. nih.gov The interplay between LEAP-2 and the ghrelin system, which is also involved in gut motility and function, further suggests a potential indirect influence on the microbiota by affecting the gut environment. nih.gov The regulation of the LEAP-2/ghrelin ratio in response to nutritional status implies a connection between diet, host metabolic signals, and potentially, the modulation of the gut microbiota. nih.gov
Role of Liver Expressed Antimicrobial Peptide 2 in Metabolic and Endocrine Regulation
Antagonistic and Inverse Agonist Activity at the Growth Hormone Secretagogue Receptor 1a (GHSR1a)
LEAP2 functions as a unique endogenous ligand for GHSR1a, displaying a dual mechanism of action: it acts as both a competitive antagonist to ghrelin and an inverse agonist that reduces the receptor's intrinsic activity. mdpi.comnih.govresearchgate.net This dual function allows LEAP2 to provide a robust blockade of ghrelin signaling. nih.govnih.gov
LEAP2 directly competes with ghrelin for binding to the GHSR1a. mdpi.comnih.govresearchgate.net Studies have demonstrated that LEAP2 and ghrelin share a common binding pocket on the receptor, with nearly equivalent binding affinities. nih.gov This competitive antagonism means that when LEAP2 is bound to the receptor, it physically prevents ghrelin from binding and initiating its downstream signaling cascade. nih.govresearchgate.net The interaction is dependent on the timing of ligand addition; LEAP2 acts as a competitive antagonist when introduced at the same time as ghrelin. nih.gov Mutational analyses have identified specific residues crucial for this interaction, such as Phe279 on the GHSR1a, which is a common binding site for both LEAP2 and ghrelin. nih.gov The N-terminal fragment of LEAP2 is particularly important for this receptor binding. researchgate.netnih.gov
A key feature of the GHSR1a is its high level of constitutive activity, meaning it remains partially active even in the absence of an activating ligand like ghrelin, functioning at about 50% of its maximum capacity. nih.govnih.gov LEAP2 functions as an inverse agonist by inhibiting this basal, ligand-independent activity. nih.govgriffith.edu.aunih.gov It stabilizes the receptor in a specific inactive conformation, effectively shutting down its baseline signaling. nih.govnih.gov This inverse agonist property is significant because it allows LEAP2 to suppress GHSR1a function more completely than a simple competitive antagonist would, blocking both ghrelin-stimulated and constitutive pathways. nih.gov This has been observed in neuronal studies where LEAP2 hyperpolarized neuropeptide Y (NPY) neurons, an effect opposite to ghrelin's stimulation, thereby preventing or reversing the activation of these appetite-promoting neurons. nih.govjst.go.jpfrontiersin.org
The binding kinetics of LEAP2 contribute to its potent inhibitory effects. A notable characteristic is its slow dissociation from the GHSR1a compared to ghrelin. nih.govnih.gov Research indicates that LEAP2 dissociates from the receptor over a period of approximately 15 minutes, whereas ghrelin dissociates much more rapidly, in about 1 minute. nih.gov This slow "off-rate" means that once LEAP2 binds to the receptor, it occupies the site for a prolonged duration, effectively masking the competitive binding activity and leading to a sustained inhibition of ghrelin's actions. nih.gov This unusual kinetic property explains why LEAP2 can behave as a non-competitive antagonist if it is allowed to bind to the receptor before ghrelin is introduced. nih.gov
Table 1: Summary of LEAP2 Interaction with GHSR1a
| Feature | Description | Source |
|---|---|---|
| Primary Action | Competitive Antagonist & Inverse Agonist | researchgate.net, nih.gov, mdpi.com |
| Binding Nature | Competes with ghrelin for a common binding site on GHSR1a. | nih.gov, nih.gov |
| Effect on Receptor | Blocks ghrelin binding; stabilizes the receptor in an inactive state, reducing constitutive activity. | nih.gov, nih.gov |
| Key Binding Residues | The N-terminal region of LEAP2 interacts with sites like Phe279 on GHSR1a. | researchgate.net, nih.gov |
| Dissociation Rate | Significantly slower than ghrelin (~15 minutes for LEAP2 vs. ~1 minute for ghrelin). | nih.gov |
Regulation of Energy Balance and Food Intake
The interplay between LEAP2 and ghrelin at the GHSR1a is a key component of the body's system for regulating energy homeostasis. mdpi.comresearchgate.neteaso.org Circulating levels of LEAP2 and ghrelin are often inversely related and respond to the body's energy status. nih.govgriffith.edu.aufrontiersin.org LEAP2 levels tend to increase with food intake and in states of positive energy balance, such as obesity, while they decrease during fasting or after weight loss. nih.govgriffith.edu.aufrontiersin.org This dynamic suggests that the LEAP2/ghrelin ratio acts as a physiological signal that modulates energy intake in response to nutrient availability. nih.govgriffith.edu.au
LEAP2 is recognized as an important satiety signal. nih.gov Its levels rise after a meal, and this postprandial increase has been correlated with reduced appetite. nih.govnih.gov Studies in humans have shown that fasting plasma LEAP2 levels are negatively correlated with hunger ratings in individuals with overweight or obesity. nih.gov By antagonizing ghrelin and suppressing the constitutive activity of GHSR1a, LEAP2 plays a role in the complex network of signals that govern hunger and fullness. nih.govgriffith.edu.aunih.gov It acts on key appetite-regulating neurons in the hypothalamus, such as the NPY/Agouti-related protein (AgRP) neurons, to blunt hunger signals. nih.govfrontiersin.org
A primary metabolic function of LEAP2 is to directly counteract the potent orexigenic (appetite-stimulating) effects of ghrelin. nih.govgriffith.edu.aufrontiersin.org Administration of LEAP2 has been shown to robustly inhibit ghrelin-induced food intake in a variety of preclinical models. researchgate.netnih.gov This inhibitory effect is observed when LEAP2 is administered centrally (directly into the brain) or peripherally. nih.govbioscientifica.com For instance, co-administration of LEAP2 with ghrelin effectively blunts the hyperphagic (excessive eating) response that ghrelin would normally trigger. nih.gov This antagonism holds true across different metabolic states, as LEAP2 has been shown to inhibit ghrelin's orexigenic action in lean, obese, and even growth hormone-deficient animal models, demonstrating its potent and specific role in opposing ghrelin's influence on feeding behavior. researchgate.netnih.gov
Table 2: Research Findings on LEAP2's Role in Appetite Regulation
| Model/Study Type | Key Finding | Conclusion | Source |
|---|---|---|---|
| Rodent (Mice/Rats) | Central (intracerebroventricular) administration of LEAP2 suppressed ghrelin-induced food intake. | LEAP2 acts within the central nervous system to block ghrelin's orexigenic effects. | bioscientifica.com |
| Rodent (ob/ob Mice) | Co-administration of LEAP2 antagonized the orexigenic effect of ghrelin in leptin-deficient obese mice. | The counter-regulatory effect of LEAP2 on ghrelin-induced feeding is independent of leptin signaling. | nih.gov |
| Rodent (Various models) | LEAP2 administration inhibited ghrelin-induced food intake in lean, obese (diet-induced and ob/ob), and GH-deficient models. | LEAP2 is a potent inhibitor of ghrelin's orexigenic action across different physiological and metabolic states. | researchgate.net, nih.gov |
| Human Studies | Postprandial increases in plasma LEAP2 correlated with decreases in appetite ratings. | LEAP2 functions as a physiological satiety signal in humans. | nih.gov |
| Neuronal (Patch-clamp) | LEAP2 hyperpolarizes and inhibits the activation of NPY/AgRP neurons, counteracting ghrelin's stimulatory effect. | LEAP2 directly modulates the activity of key hypothalamic appetite-regulating neurons. | nih.gov, jst.go.jp, frontiersin.org |
Influence on Central and Peripheral Mechanisms of Food Intake Control
Liver-expressed antimicrobial peptide 2 (LEAP2) has emerged as a significant modulator of energy balance through its influence on both central and peripheral pathways that control food intake. Its primary mechanism of action involves its role as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the same receptor activated by the orexigenic "hunger" hormone, ghrelin. researchgate.netnih.govnih.gov This positions LEAP2 as a natural counter-regulatory signal to ghrelin, fine-tuning the body's response to hunger and satiety cues. nih.govresearchgate.net
Centrally, LEAP2 exerts its effects within key brain regions responsible for appetite regulation, most notably the hypothalamus. nih.govresearchgate.net Within the arcuate nucleus (ARC) of the hypothalamus, LEAP2 directly counteracts the stimulatory effect of ghrelin on Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which are potent stimulators of food intake. nih.govexlibrisgroup.com Electrophysiological studies have shown that LEAP2 hyperpolarizes and prevents acyl-ghrelin from activating these arcuate NPY neurons. nih.govnih.gov Furthermore, research indicates that LEAP2's anorexigenic (appetite-suppressing) effects are also mediated by its influence on pro-opiomelanocortin (POMC) neurons. nih.gov Overexpression of LEAP2 in the ARC has been shown to increase POMC expression, and the inhibition of these neurons abolishes the appetite-suppressing effect of LEAP2. nih.gov
Beyond the hypothalamus, LEAP2's influence extends to other brain areas, including the hindbrain and reward circuits. Administration of LEAP2 into the hindbrain's fourth ventricle (4V) or directly into the nucleus tractus solitarius (NTS) reduces food intake and blocks the orexigenic action of ghrelin. frontiersin.org This suggests that LEAP2 interacts with the neural processing of gastrointestinal satiation signals. frontiersin.org Moreover, central administration of LEAP2 has been found to reduce the intake of palatable, rewarding foods and attenuate the associated dopamine (B1211576) release in the nucleus accumbens. nih.govnih.govdoi.org This indicates that LEAP2 can modulate the hedonic, or pleasure-driven, aspects of eating, not just homeostatic hunger. nih.govnih.gov LEAP2 expression has been identified in reward-related areas like the laterodorsal tegmental area (LDTg), and its infusion into this region can reduce palatable food intake. nih.govnih.gov
Peripherally, LEAP2 acts as a satiety signal. researchgate.net Its circulating levels are regulated by the body's metabolic state, generally in a manner opposite to ghrelin. nih.govresearchgate.net Plasma LEAP2 levels increase with positive energy balance states like obesity and after food intake, while they decrease during negative energy balance states such as fasting and after weight loss. nih.govnih.govresearchgate.net This dynamic relationship suggests that the molar ratio of LEAP2 to acyl-ghrelin in the plasma may be a critical determinant of ghrelin's activity, effectively acting as a "brake" on hunger signals when energy stores are sufficient. nih.gov Studies in humans have confirmed that intravenous administration of LEAP2 can reduce ad libitum food intake. researchgate.netnih.gov Pre-prandial plasma LEAP2 concentrations have also been shown to be inversely associated with the sensation of hunger, an effect that appears to be independent of ghrelin levels. monash.edu
Table 1: Effects of LEAP2 on Central and Peripheral Food Intake Mechanisms
| Mechanism | Effect of LEAP2 | Key Brain/Peripheral Area | Supporting Findings | References |
|---|---|---|---|---|
| Central | ||||
| Ghrelin Receptor (GHSR) Interaction | Antagonist/Inverse Agonist | Hypothalamus (ARC) | Blocks ghrelin-induced activation of NPY/AgRP neurons. | nih.govnih.gov |
| POMC Neuron Modulation | Increases POMC neuronal activity | Hypothalamus (ARC) | Anorexigenic effect is abolished when POMC neurons are inhibited. | nih.gov |
| Hindbrain Signaling | Reduces food intake | Nucleus Tractus Solitarius (NTS) | Blocks the orexigenic effect of ghrelin in the hindbrain. | frontiersin.org |
| Reward Pathway Modulation | Reduces palatable food intake; Attenuates dopamine release | Nucleus Accumbens, LDTg | Reduces the rewarding memory of high-preference foods. | nih.govnih.govdoi.org |
| Peripheral | ||||
| Satiety Signaling | Reduces ad libitum food intake | Circulation | Plasma levels are inversely associated with hunger sensation. | researchgate.netnih.govmonash.edu |
| Metabolic State Regulation | Plasma levels increase with food intake and obesity | Liver, Small Intestine | Plasma LEAP2/acyl-ghrelin ratio modulates ghrelin's orexigenic action. | nih.govnih.govresearchgate.net |
Influence on Glucose Metabolism and Insulin (B600854) Secretion
Modulation of Insulin Secretion by Pancreatic Islet Cells
This compound (LEAP2) plays a multifaceted role in the regulation of insulin secretion from pancreatic islet cells. A primary mechanism is its ability to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion (GSIS). nih.govfrontiersin.orgnih.gov Ghrelin is known to suppress insulin release by activating GHSR on pancreatic beta-cells; by acting as a competitive antagonist at this receptor, LEAP2 effectively blocks this insulinostatic action. nih.govmdpi.comresearchgate.net Studies using isolated rat pancreatic islets have demonstrated that while LEAP2 alone does not directly modulate GSIS, it completely abolishes the inhibitory effect of ghrelin when co-administered. nih.govresearchgate.net
However, emerging evidence suggests that LEAP2 may also have direct insulinotropic effects, independent of its opposition to ghrelin. doi.orgnih.gov One study found that higher circulating LEAP2 levels were positively associated with higher insulin secretion in adults with overweight and obesity, even after adjusting for body fat. nih.govdoi.orgmonash.edu In vitro research has shown that LEAP2 can enhance GSIS from MIN6 beta-cells. nih.gov This effect appears to be mediated through a signaling pathway involving the GHSR, peroxisome proliferator-activated receptor-gamma (PPARγ), and glucokinase (Gck). nih.govmdpi.com Specifically, LEAP2 was shown to increase intracellular ATP content and calcium concentrations in MIN6 cells, key events that trigger insulin exocytosis. researchgate.net Furthermore, treatment with LEAP2 has been observed to improve the morphology of pancreatic islets in a mouse model of type 2 diabetes, reversing some of the structural damage and loss of islet mass. nih.govresearchgate.net
Interestingly, a fragment of the full-length peptide, LEAP2(38-47), has been shown to augment GSIS from isolated human islets in vitro, although this effect was not observed in vivo in healthy human subjects, possibly due to the fragment's instability. frontiersin.orgfrontiersin.org
Regulation of Blood Glucose Levels
LEAP2 is an important regulator of blood glucose levels, primarily by antagonizing the hyperglycemic effects of ghrelin and growth hormone (GH). nih.govnih.gov Ghrelin can raise plasma glucose, and LEAP2 blocks this effect by inhibiting GHSR activation. nih.govmdpi.com This is particularly crucial in conditions of caloric restriction, where LEAP2 helps to maintain viable glucose levels. nih.gov
In human studies, the administration of exogenous LEAP2 has been shown to lower postprandial plasma glucose concentrations. nih.gov A randomized, double-blind, placebo-controlled trial in healthy men demonstrated that LEAP2 infusion significantly reduced postprandial glucose excursions following a mixed-meal test. nih.gov This glucoregulatory effect is likely mediated through the GHSR, as studies in mice show that LEAP2 reduces plasma glucose and food intake in wild-type mice but not in GHSR-null mice. nih.gov
In individuals with type 2 diabetes, circulating LEAP2 levels are often elevated and are positively correlated with hemoglobin A1c (HbA1c), a marker of long-term glycemic control. nih.gov This suggests a potential compensatory response to chronic hyperglycemia. The ratio of ghrelin to LEAP2 has been found to be negatively correlated with fasting blood glucose and HbA1c, indicating that the balance between these two hormones is closely linked to glycemic regulation. nih.gov Furthermore, in a mouse model of type 2 diabetes induced by a high-fat diet, treatment with LEAP2 improved glucose tolerance. nih.gov
Effects on Insulin Sensitivity and Glucose Homeostasis
The role of LEAP2 in insulin sensitivity is complex and appears to be context-dependent. nih.govfrontiersin.org In some human studies involving individuals with overweight and obesity, higher LEAP2 levels were associated with insulin resistance, but this association often disappeared after adjusting for body fat, suggesting it may be linked to adiposity rather than a direct effect of LEAP2. nih.govresearchgate.net Conversely, another study noted that in individuals with prediabetes or type 2 diabetes, plasma LEAP2 levels were inversely associated with insulin resistance. researchgate.net
In mouse models, the regulation of LEAP2 itself is tied to glucose homeostasis. Postprandial upregulation of LEAP2 is offset by insulin receptor antagonism, and hepatocytes that express receptors for both insulin and glucagon (B607659) are the primary source of hepatic LEAP2. nih.gov This indicates a feedback loop where the key hormones regulating blood glucose also regulate the key antagonist of the hunger hormone ghrelin, thereby integrating feeding behavior with metabolic control. nih.gov
Table 2: Influence of LEAP2 on Glucose Metabolism and Insulin Secretion
| Parameter | Effect of LEAP2 | Mechanism | Experimental Model | References |
|---|---|---|---|---|
| Insulin Secretion | Blocks ghrelin's inhibitory effect on GSIS | Competitive antagonist at pancreatic GHSR | Isolated rat islets | nih.govresearchgate.net |
| Enhances Glucose-Stimulated Insulin Secretion (GSIS) | Upregulates GHSR-PPARγ-Gck pathway; Increases intracellular ATP and Ca2+ | MIN6 beta-cells; Adults with overweight/obesity | nih.govdoi.orgmdpi.com | |
| Improves pancreatic islet morphology | Reverses loss of islet mass and structural damage | Type 2 Diabetes mouse model | nih.govresearchgate.net | |
| Blood Glucose | Lowers postprandial glucose excursions | Antagonism of ghrelin at GHSR | Healthy men; Wild-type mice | nih.gov |
| Blocks ghrelin-induced hyperglycemia | Inhibition of GHSR activation | Rodent models | nih.govmdpi.com | |
| Plasma levels positively correlate with HbA1c | Compensatory response to hyperglycemia | Patients with Type 2 Diabetes | nih.gov | |
| Insulin Sensitivity & Homeostasis | Association is context-dependent | May be linked to adiposity | Humans with overweight/obesity | nih.govresearchgate.net |
| Contributes to overall glucose homeostasis | Antagonizes ghrelin; Potential anti-lipolytic activity | Humans and mice | nih.govnih.gov | |
| Regulated by insulin and glucagon | Feedback loop involving key metabolic hormones | Mice and humans | nih.gov |
Modulation of Growth Hormone (GH) Secretion
Suppression of Ghrelin-Induced GH Release
A fundamental function of this compound (LEAP2) is its potent suppression of ghrelin-induced growth hormone (GH) secretion. researchgate.netnih.govnih.gov Ghrelin was originally identified as the endogenous ligand for the growth hormone secretagogue receptor (GHSR), and its binding to this receptor on pituitary somatotrophs stimulates the release of GH. nih.govnih.gov LEAP2 acts as a direct counter-regulator in this process. researchgate.netnih.gov
Research has firmly established that LEAP2 is a competitive antagonist of ghrelin at the GHSR. nih.govnih.govnih.gov It binds to the receptor, thereby blocking ghrelin's access and inhibiting its ability to stimulate downstream signaling pathways that lead to GH release. nih.govnih.gov This inhibitory effect has been demonstrated consistently in in vivo studies. Administration of LEAP2 to both mice and rats effectively blunts the surge in GH that is typically observed following the administration of ghrelin. nih.govnih.gov The suppression of ghrelin-induced GH secretion by LEAP2 is dose-dependent. nih.gov
Conversely, studies involving the genetic deletion of the Leap2 gene in mice have provided further evidence for its inhibitory role. elsevierpure.com These LEAP2-knockout (KO) mice exhibit a heightened sensitivity to the effects of acyl-ghrelin. When administered with acyl-ghrelin, LEAP2-KO mice show a significantly greater increase in plasma GH levels compared to their wild-type counterparts. elsevierpure.com Similarly, blocking endogenous LEAP2 function with neutralizing monoclonal antibodies also results in an increase in circulating GH levels. nih.gov
This evidence collectively indicates that LEAP2 is a critical physiological brake on ghrelin's secretagogue activity, ensuring that GH release is appropriately modulated according to the body's metabolic state. nih.govnih.gov The dynamic balance between circulating levels of stimulatory ghrelin and inhibitory LEAP2 appears to be a key determinant of GHSR activity and, consequently, of pulsatile GH secretion. nih.govnih.gov
Impact on Pulsatile GH Secretion Profile
Growth Hormone (GH) is secreted in a pulsatile manner, a pattern crucial for its physiological effects. This profile is characterized by distinct pulses with measurable amplitude and frequency over a low basal secretion level. nih.gov The regulation of this pulsatility is complex, involving the interplay of Growth Hormone-Releasing Hormone (GHRH) and somatostatin. Ghrelin, the endogenous ligand for the Growth Hormone Secretagogue Receptor (GHSR), is known to amplify these GH pulses without significantly affecting their rhythm. nih.gov
This compound (LEAP2) acts as a competitive antagonist and inverse agonist at the GHSR, directly counteracting the effects of ghrelin. nih.govmdpi.com Consequently, LEAP2 is a key modulator of GH secretion. nih.govmdpi.com Administration of LEAP2 has been shown to suppress ghrelin-induced GH secretion in a dose-dependent manner. nih.gov Conversely, the neutralization of endogenous LEAP2 with monoclonal antibodies leads to an increase in GH levels. nih.gov
Interaction with other Hormones and Peptides Beyond Ghrelin
The regulatory functions of LEAP2 extend beyond its well-established opposition to ghrelin, involving complex interactions with other key metabolic hormones and peptides, including insulin, glucagon, and neuropeptides involved in appetite control.
Insulin and Glucagon:
LEAP2 is intricately linked with the regulation of glucose homeostasis, partly through its interactions with insulin and glucagon. nih.govresearchgate.net Research indicates that insulin and glucagon are key regulators of LEAP2 itself. nih.gov Postprandial upregulation of LEAP2 in mice is offset by insulin receptor antagonism, suggesting that insulin signaling promotes LEAP2 expression. nih.gov Conversely, glucagon infusions in humans have been shown to significantly decrease plasma LEAP2 levels. nih.govresearchgate.net
LEAP2, in turn, influences the secretion and action of these pancreatic hormones. It has been shown to negate the insulinostatic (insulin-suppressing) effect of ghrelin on pancreatic islets. nih.gov Some studies suggest a direct insulinotropic (insulin-promoting) effect of LEAP2. For instance, LEAP2 infusion during fasting conditions in humans led to increased plasma insulin levels. nih.gov In vitro studies have demonstrated that a fragment of LEAP2 (LEAP238-47) has insulinotropic effects in human pancreatic islet cells. nih.gov Furthermore, LEAP2 has been found to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells through a signaling pathway involving the GHSR and Peroxisome Proliferator-Activated Receptor γ (PPARγ). mednexus.org However, the relationship is complex, as higher LEAP2 levels have also been positively correlated with insulin resistance in some populations. nih.gov
Regarding glucagon, LEAP2 administration has been observed to cause a small increase in plasma glucagon concentrations, which might counteract some of LEAP2's glucose-lowering effects. nih.gov
Leptin and Neuropeptide Y (NPY):
LEAP2's role in appetite regulation involves interactions with central neuropeptide pathways. Leptin, an adipocyte-derived hormone that suppresses appetite, has opposing effects to ghrelin. nih.gov Studies in leptin-deficient ob/ob mice have shown that LEAP2 can still exert its anorexigenic (appetite-suppressing) effects, indicating that its action is independent of the leptin signaling pathway. nih.gov
Neuropeptide Y (NPY) is a potent orexigenic (appetite-stimulating) neuropeptide in the hypothalamus, and its neurons are a key target for ghrelin. nih.gov Electrophysiological studies have shown that LEAP2 can hyperpolarize NPY neurons, thereby preventing their activation by ghrelin. researchgate.net However, the anorectic effect of LEAP2 is not mediated by NPY; co-administration of LEAP2 does not block the orexigenic action of NPY, suggesting LEAP2's inhibitory effect on appetite is specific to the GHSR pathway. nih.govmdpi.com
Interactive Data Table: Research Findings on LEAP2's Hormonal Interactions
| Hormone/Peptide | Interacting Factor | Species/Model | Key Finding | Reference |
|---|---|---|---|---|
| LEAP2 | Insulin | Mice | Insulin receptor antagonism reduces postprandial LEAP2 upregulation. | nih.gov |
| LEAP2 | Glucagon | Humans | Glucagon infusion significantly decreases plasma LEAP2 levels. | nih.govresearchgate.net |
| Insulin | LEAP2 | Humans | LEAP2 infusion in a fasting state increases plasma insulin. | nih.gov |
| Insulin | LEAP2 | Rat Islets | LEAP2 antagonizes the insulin-suppressing effect of ghrelin. | researchgate.net |
| Insulin | LEAP2 | Mouse β-cells (in vitro) | LEAP2 enhances glucose-stimulated insulin secretion via the PPARγ pathway. | mednexus.org |
| Glucagon | LEAP2 | Humans | LEAP2 infusion leads to a minor increase in plasma glucagon. | nih.gov |
| Appetite | LEAP2 | ob/ob Mice (Leptin-deficient) | LEAP2 reduces food intake, indicating a leptin-independent mechanism. | nih.gov |
| NPY Neurons | LEAP2 | Mice (in vitro) | LEAP2 hyperpolarizes NPY neurons, preventing ghrelin-induced activation. | researchgate.net |
| Food Intake | LEAP2 & NPY | Mice | LEAP2 does not block the appetite-stimulating effect of NPY. | nih.gov |
Evolutionary Biology of Liver Expressed Antimicrobial Peptide 2
Phylogenetic Analysis and Divergence from LEAP-1
Phylogenetic analyses indicate that Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) and Liver-Expressed Antimicrobial Peptide 1 (LEAP-1), also known as hepcidin, evolved separately from a common ancestral gene. nih.gov This divergence has led to distinct primary functions for each peptide. While LEAP-1 is a key regulator of iron homeostasis, LEAP-2 has retained a primary role in the innate immune system, alongside its more recently discovered function in metabolic regulation. nih.govnii.ac.jp Both LEAP-1 and LEAP-2 are found widely across vertebrates, suggesting their ancient origins. nih.govnih.gov
The structural divergence between the two peptides is notable. The mature LEAP-1 peptide contains eight conserved cysteine residues, which form four disulfide bonds. In contrast, the mature LEAP-2 peptide has only four conserved cysteines, forming two disulfide bonds. nih.gov Despite these differences, a conserved cleavage site motif (RXXR) is found between the propeptide and the mature peptide of both LEAP-1 and LEAP-2 across species from fish to mammals, indicating a shared evolutionary processing mechanism. nih.govresearchgate.net
Evolutionary Conservation Across Vertebrates
LEAP-2 is a highly conserved peptide throughout the vertebrate subphylum, highlighting its fundamental biological importance. nih.govnih.gov Its presence and conserved features across a wide range of species, from mammals to jawless fish, underscore its ancient origins and sustained functional relevance in host defense and metabolic signaling.
In mammals, LEAP-2 exhibits a high degree of conservation. The human LEAP-2 is synthesized as a 77-residue precursor protein. researchgate.net This precursor is processed to generate a mature peptide, with the 40-amino acid form being a prominent native version that demonstrates antimicrobial activity. researchgate.net The amino acid sequences of LEAP-2 are well-conserved among different mammalian species. researchgate.net For instance, the mature human LEAP-2 peptide shows high sequence identity with its orthologs in other mammals. This conservation extends to its genomic organization and its primary expression site in the liver. researchgate.net
| Mammalian Species | Precursor Length (Amino Acids) | Mature Peptide Length (Amino Acids) | Primary Tissue of Expression |
|---|---|---|---|
| Human (Homo sapiens) | 77 | 40 | Liver |
| Mouse (Mus musculus) | - | - | Liver |
| Dog (Canis lupus familiaris) | - | - | Liver |
LEAP-2 has been identified and characterized in avian species, such as the chicken (Gallus gallus). The fundamental structure of the LEAP-2 peptide, including the four conserved cysteine residues that form the characteristic disulfide bonds, is maintained in birds. This structural conservation points to a similar functional role in the avian immune and metabolic systems as observed in other vertebrates.
Research has identified LEAP-2 in both reptiles and amphibians, demonstrating its widespread presence in tetrapods.
In reptiles, LEAP-2 has been characterized in the softshell turtle (Pelodiscus sinensis). In this species, the precursor protein consists of a 22-amino acid signal sequence, a 15-amino acid prodomain, and a 40-amino acid mature peptide. The mature peptide shares approximately 70% sequence identity with LEAP-2 from other tetrapods and is expressed exclusively in the liver.
In amphibians, LEAP-2 has been studied in species like the Western clawed frog (Xenopus tropicalis) and the Chinese spiny frog (Quasipaa spinosa). nih.gov In Xenopus tropicalis, mature LEAP-2 consists of 40 amino acids and is primarily expressed in the liver and intestines. Notably, human LEAP-2 can antagonize the ghrelin receptor in Xenopus, showcasing the deep functional conservation of the LEAP-2/ghrelin system. nih.gov In the Chinese spiny frog, LEAP-2 (QsLEAP2) expression is highest in the liver and is significantly upregulated in various tissues, including the spleen, lungs, and kidneys, following a bacterial infection. The mature QsLEAP2 peptide exhibits antimicrobial activity by disrupting bacterial membranes and hydrolyzing bacterial DNA. nih.govresearchgate.net
| Species | Class | Mature Peptide Length (Amino Acids) | Key Research Findings |
|---|---|---|---|
| Pelodiscus sinensis (Softshell turtle) | Reptilia | 40 | Expressed only in the liver; mature peptide has ~70% sequence identity to other tetrapod LEAP-2. |
| Xenopus tropicalis (Western clawed frog) | Amphibia | 40 | Expressed in liver and intestines; human LEAP-2 is functional against its ghrelin receptor. |
| Quasipaa spinosa (Chinese spiny frog) | Amphibia | - | Upregulated during bacterial infection; exhibits direct antimicrobial activity. nih.govresearchgate.net |
The evolution of LEAP-2 in fish is marked by gene duplication events, leading to the existence of multiple paralogs in several teleost species. Initially, two forms, LEAP-2A and LEAP-2B, were identified in species like the common carp (B13450389) (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss). nih.govresearchgate.net More recently, a third paralog, LEAP-2C, was discovered in these same species. nih.gov
These paralogs often exhibit differential tissue expression patterns. For instance, in common carp, both LEAP-2A and LEAP-2B are expressed in a wide range of tissues, including the liver, spleen, head kidney, skin, gills, and gut. researchgate.net However, their response to immune challenges can differ. Following an injection with Vibrio anguillarum, LEAP-2A expression was upregulated in all tested tissues, whereas LEAP-2B upregulation was not observed in the liver, head kidney, or foregut. researchgate.net This suggests that the different paralogs may have evolved sub-specialized functions in the immune response. In rainbow trout, LEAP-2A shows significant expression in the gut and skin, pointing to a role in mucosal immunity. nih.gov
The LEAP-2/ghrelin system is present in ancient fish lineages, as demonstrated by studies on the coelacanth (Latimeria chalumnae), a lobe-finned fish considered a close relative of tetrapods. researchgate.net This indicates that the functional interplay between LEAP-2 and the ghrelin receptor was established early in vertebrate evolution. researchgate.net
The evolutionary roots of LEAP-2 extend to the most ancient lineage of vertebrates, the jawless fish (agnathans). A LEAP-2 ortholog (Lc-LEAP2) has been identified and cloned from the lamprey (Lethenteron camtschaticum). nih.gov The lamprey LEAP-2 precursor contains a 25-amino acid signal peptide and a 47-amino acid mature peptide. nih.gov
Interestingly, the tissue expression pattern of LEAP-2 in lampreys differs significantly from that in jawed vertebrates. Instead of being predominantly expressed in the liver, Lc-LEAP2 is most abundantly found in the muscle, the supraneural body (a primary immune organ in lampreys), and the buccal gland. nih.govmdpi.com This unique distribution likely reflects the distinct immunological adaptations of this ancient vertebrate lineage. mdpi.com Functionally, synthetic Lc-LEAP2 exhibits a broad range of antibacterial activity, albeit weaker than that of its counterparts in higher vertebrates. nih.gov It acts by disrupting bacterial cell membranes and binding to bacterial genomic DNA, demonstrating that the core antimicrobial mechanism of LEAP-2 has been conserved since its emergence in primitive vertebrates. nih.gov
Evolutionary Pressure on Antimicrobial and Metabolic Functions
This compound (LEAP-2) presents a fascinating case in molecular evolution, being subject to distinct selective pressures related to its dual roles in innate immunity and metabolic regulation. mdpi.com Unlike many other antimicrobial peptides (AMPs) that evolve rapidly to combat a changing microbial landscape, LEAP-2 exhibits a high degree of conservation in its amino acid sequence across vertebrate species, suggesting that its physiological functions impose significant evolutionary constraints. mdpi.com
The widespread nature of AMPs points to them being an ancient mechanism for host defense, with their diversity often resulting from evolutionary pressure to handle specific microbial threats. psu.edu Many AMP families, such as defensins, adapt through processes like gene duplication and positive selection at specific amino acid sites, allowing them to effectively target new and evolving pathogens. mdpi.commaynoothuniversity.ie However, evolutionary analysis of the LEAP-2 gene indicates it is under strong negative or purifying selection. nih.gov This suggests that its functions are so critical that most changes to its sequence are detrimental and are therefore eliminated from the gene pool. nih.gov This high level of conservation points to an irreplaceable role that extends beyond its antimicrobial capabilities. mdpi.comnih.gov
The primary source of this strong purifying selection is believed to be the peptide's crucial role in metabolism as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR1a). mdpi.comnih.gov LEAP-2 directly competes with ghrelin, a hormone that stimulates appetite and growth hormone release, thereby acting as a key regulator of energy balance. mdpi.comnih.govgriffith.edu.au This intricate relationship with the ghrelin-GHSR1a signaling pathway appears to be ancient, with evidence showing that the LEAP-2-ghrelin-GHSR interaction was already present in early vertebrates like fish. mdpi.comnih.gov For instance, human LEAP-2 is as effective as fish orthologs at antagonizing fish GHSR, highlighting the deep evolutionary conservation of this metabolic function. mdpi.com The secretion of LEAP-2 is suppressed by fasting, a state where ghrelin's actions are critical, further underscoring its role as a fine-tuning mechanism for energy homeostasis in response to environmental conditions. nih.gov
Data Tables
Table 1: Comparative Analysis of LEAP-2 Gene and Protein Characteristics Across Species
| Feature | Miiuy Croaker (Fish) | Rock Bream (Fish) | Pig | Human |
|---|---|---|---|---|
| Gene Structure | 3 exons, 2 introns nih.gov | Conserved pre-peptide, prodomain, and mature peptide regions researchgate.net | Not specified | 3 exons, 2 introns mdpi.com |
| cDNA Length | 2360 bp nih.gov | 1065 bp researchgate.net | 525 bp nih.gov | Not specified |
| Precursor Protein Length | 103 amino acids nih.gov | 93 amino acids researchgate.net | 77 amino acids nih.gov | 77 amino acids mdpi.commdpi.com |
| Mature Peptide Length | Not specified | Not specified | Not specified | 40 amino acids mdpi.commdpi.com |
| Key Conserved Feature | 4 highly conserved cysteine residues nih.gov | 4 highly conserved cysteine residues researchgate.net | Highly conserved sequence with mammalian orthologs nih.gov | Highly conserved among mammals wikipedia.org |
| Primary Tissue of Expression | Liver nih.gov | Liver researchgate.net | Liver nih.gov | Liver mdpi.comgenecards.org |
Table 2: Evidence of Selective Pressure on the LEAP-2 Gene
| Organism/Group | Research Finding | Type of Selective Pressure | Implied Evolutionary Driver | Reference |
|---|---|---|---|---|
| Miiuy Croaker | Evolutionary analysis of gene sequences found no evidence of positive selection. | Negative (Purifying) Selection | Irreplaceable functional constraints. | nih.gov |
| Vertebrates | The amino acid sequence of LEAP-2 is highly conserved, which is unusual for an antimicrobial peptide. | Negative (Purifying) Selection | A critical role in physiological processes beyond antimicrobial function, specifically metabolic regulation. | mdpi.com |
| Chicken | Gallinacin (defensin) family AMPs show evidence of positive selection at sites in the active peptide region. | Positive Selection (for other AMPs) | Adaptation to new microbial pathogens encountered in different ecological niches. | maynoothuniversity.ie |
| General AMPs | Diversity in AMP sequence and structure points to pressure to cope with a specific milieu of microbes. | Positive/Diversifying Selection | Host-pathogen co-evolution. | psu.edu |
Research Methodologies and Model Systems for Liver Expressed Antimicrobial Peptide 2 Studies
In Vitro Experimental Models
In vitro models are fundamental for dissecting the specific molecular mechanisms of LEAP-2 action at the cellular level, independent of systemic influences.
Isolated Organ/Tissue Experiments (e.g., Pancreatic Islet Isolation)
To understand the physiological effects of LEAP-2 on organ function, researchers use isolated tissue preparations. A primary model in this context is the isolation of pancreatic islets from rodents (mice and rats). nih.govroehampton.ac.uknih.gov This ex vivo system allows for the direct study of LEAP-2's impact on hormone secretion from islet cells (alpha, beta, and delta cells) without interference from central neural or other systemic hormonal signals.
In studies using isolated rat pancreatic islets, LEAP-2 was shown to antagonize the insulinostatic (insulin-inhibiting) effect of ghrelin. nih.govnih.gov Experiments on islets from male mice demonstrated that LEAP-2 could enhance glucose-stimulated insulin (B600854) secretion, an effect that was reversed by the presence of acyl-ghrelin, suggesting competitive binding at the GHSR on islet cells. roehampton.ac.uk Interestingly, these studies have also uncovered sex-specific differences, with islets from female mice showing no significant response to LEAP-2 in some experimental conditions. roehampton.ac.ukroehampton.ac.uk These findings highlight LEAP-2's potential role in glucose homeostasis by directly modulating pancreatic function. nih.govmdpi.com
Membrane Affinity and Bacterial Growth Inhibition Assays
Before its role as a ghrelin antagonist was known, LEAP-2 was identified as an antimicrobial peptide (AMP). mdpi.com Research into this function involves various microbiological assays. The minimal inhibitory concentration (MIC) assay is a standard method used to quantify the antimicrobial efficacy of LEAP-2. researchgate.netnih.gov In this assay, various concentrations of the peptide are incubated with bacterial cultures, and the lowest concentration that prevents visible growth is determined. nih.gov
Studies have shown that LEAP-2 exhibits selective, dose-dependent antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. scispace.comnih.gov For example, a recombinant form of human LEAP-2 was found to be bactericidal against Bacillus megaterium. researchgate.net LEAP-2 derived from the Chong'an Moustache Toad has demonstrated activity against a range of bacteria. nih.gov
To determine its mechanism of action, researchers use membrane disruption and DNA binding assays. Assays that measure the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), can indicate bacterial membrane damage. nih.gov It has been demonstrated that LEAP-2 can disrupt bacterial membrane integrity. scispace.comnih.govresearchgate.net Furthermore, gel retardation assays have shown that linear forms of LEAP-2 can bind to and hydrolyze bacterial genomic DNA, suggesting a multi-faceted antimicrobial mechanism. researchgate.netscispace.comnih.gov
| Peptide Source | Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Chinese spiny frog (QsLEAP2) | Shigella flexneri | 3.125 µg/mL nih.gov |
| Chinese spiny frog (QsLEAP2) | Vibrio alginolyticus | 3.125 µg/mL nih.gov |
| Chinese spiny frog (QsLEAP2) | Salmonella enterica | 6.25 µg/mL nih.gov |
| Chinese spiny frog (QsLEAP2) | Staphylococcus aureus | 50 µg/mL nih.gov |
| Human (recombinant) | Bacillus megaterium | 200 µM researchgate.net |
Electrophysiological Studies
Electrophysiological techniques, particularly patch-clamp recordings, provide high-resolution insights into how LEAP-2 modulates ion channel function, a key aspect of GHSR signaling in neurons. nih.govnih.gov These studies are typically performed on heterologous expression systems, such as HEK293T cells transfected to express both GHSR and specific ion channels, like voltage-gated calcium channels (CaV2.2). nih.govnih.gov
Using this approach, researchers have demonstrated that LEAP-2 functions as both a GHSR antagonist and an inverse agonist in the context of ion channel activity. nih.govnih.gov It impairs the reduction of CaV2.2 currents that is typically induced by both ghrelin (antagonist action) and the constitutive, ligand-independent activity of GHSR (inverse agonist action). nih.govnih.gov Other electrophysiological studies have shown that LEAP-2 can hyperpolarize NPY/AgRP neurons, thereby preventing or reversing the depolarizing, appetite-stimulating effect of ghrelin. nih.gov These findings provide a direct link between LEAP-2 binding to GHSR and changes in neuronal excitability.
In Vivo Animal Models
In vivo models are indispensable for understanding the integrated physiological effects of LEAP-2 on metabolism, growth, and behavior within a complex living organism.
Rodent Models (e.g., Mice, Rats)
Mice and rats are the most common animal models used in LEAP-2 research. nih.govnih.govnih.gov These models allow for the study of LEAP-2's effects on energy homeostasis, including food intake, body weight regulation, and glucose metabolism. nih.gov Studies involving central (intracerebroventricular) or peripheral administration of LEAP-2 have shown that it can suppress ghrelin-induced food intake and growth hormone (GH) secretion. nih.gov For example, central administration of LEAP-2 in rats was found to abolish ghrelin-induced increases in food intake and blood glucose. nih.gov
The development of a LEAP-2 knockout (KO) mouse model has been a significant advancement. nih.gov These mice, which lack the gene for LEAP-2, exhibit increased sensitivity to the effects of administered acyl-ghrelin on food intake and GH secretion. nih.gov This hypersensitivity is particularly noticeable in diet-induced obese mice, suggesting that endogenous LEAP-2 plays a crucial role in inducing a state of ghrelin resistance in obesity. nih.gov Studies in LEAP-2 KO mice have also revealed sex-specific effects; for instance, female KO mice on a high-fat diet gain more weight due to increased food intake and reduced energy expenditure. nih.gov Rodent models have also been instrumental in studying the role of LEAP-2 in alcohol-related responses, where central administration was found to reduce alcohol consumption in rats. nih.gov
| Model System | Experimental Approach | Key Findings |
|---|---|---|
| Rats | Intracerebroventricular (i.c.v.) administration of LEAP-2. | Suppressed ghrelin-induced food intake, blood glucose elevation, and changes in body temperature. nih.gov Reduced alcohol consumption in both male and female rats. nih.gov |
| Mice (C57BL/6J) | Central or subcutaneous administration of LEAP-2. | Blocked or blunted food intake induced by acyl-ghrelin. nih.gov |
| LEAP-2 Knockout (KO) Mice | Comparison with wild-type (WT) mice; administration of acyl-ghrelin. | KO mice show increased sensitivity to ghrelin's effects on food intake and GH secretion. nih.gov |
| LEAP-2 KO Mice (Female) | Chronic high-fat diet feeding. | Increased body weight, increased food intake, and reduced energy expenditure compared to WT. nih.gov |
Genetic Manipulation (e.g., Leap2 Knockout Models, shRNA knockdown)
Genetic manipulation techniques, particularly the use of knockout (KO) models, have been instrumental in elucidating the physiological roles of Liver-Expressed Antimicrobial Peptide 2 (LEAP2). Studies involving Ghsr-knockout (Ghsr-KO) mice have been crucial in exploring LEAP2's functions that are independent of the ghrelin receptor. For instance, research has shown that continuous administration of LEAP2 to calorie-restricted Ghsr-KO mice resulted in body weight loss, hypoglycemia, and reduced body temperature, suggesting that LEAP2 has physiological effects beyond its interaction with the ghrelin-GHSR system. nih.gov Furthermore, these studies in Ghsr-KO mice revealed an upregulation of inflammation-related genes, such as Il-6 and Il-1β, in the liver following LEAP2 administration during caloric restriction. nih.gov This indicates a potential role for LEAP2 in modulating inflammatory responses, independent of ghrelin signaling. nih.gov
The development of LEAP2-specific knockout models and the use of techniques like shRNA for knockdown of LEAP2 expression are critical for directly investigating its functions. While the provided information heavily relies on Ghsr-KO models to infer LEAP2's independent actions, the principles of these genetic tools are foundational to understanding the specific contributions of LEAP2 to metabolism and immunity.
Table 1: Effects of LEAP2 Administration in Ghsr-Knockout Mice under Caloric Restriction
| Parameter | Observation in Ghsr-KO Mice | Reference |
|---|---|---|
| Body Weight | Loss | nih.gov |
| Blood Glucose | Hypoglycemia | nih.gov |
| Body Temperature | Reduction | nih.gov |
| Hepatic Gene Expression | Upregulation of Il-6 and Il-1β mRNAs | nih.gov |
Dietary Interventions (e.g., High-Fat Diet, Caloric Restriction)
Dietary interventions are widely used to study the regulation and function of LEAP2 in the context of metabolic state. High-fat diet (HFD) models in mice have shown that the expression of LEAP2 is responsive to prolonged dietary changes. mdpi.com While short-term (3 weeks) HFD feeding did not significantly alter hepatic Leap2 mRNA levels, a longer duration (9 weeks) of HFD led to a significant increase in its expression. mdpi.com This elevated expression returned to baseline levels when the mice were switched back to a standard diet. mdpi.com Interestingly, prolonged HFD has also been found to induce resistance to LEAP2 analogues, suggesting a potential modulation of LEAP2 function under these conditions. mdpi.com
Caloric restriction is another key dietary model used in LEAP2 research. Studies have shown that fasting suppresses the secretion of LEAP2. nih.gov In calorie-restricted mice, the administration of LEAP2 has been observed to induce body weight loss and hypoglycemia. nih.gov Furthermore, research has indicated that resveratrol, a compound found in grapes, may mimic the beneficial effects of caloric restriction, such as reducing oxidative stress and improving inflammatory response, processes in which LEAP2 may be involved. healthline.com The dietary regulation of LEAP2 is also dependent on meal composition in mice. mdpi.com
Table 2: Impact of Dietary Interventions on LEAP2
| Dietary Intervention | Model System | Key Findings on LEAP2 | Reference |
|---|---|---|---|
| High-Fat Diet (9 weeks) | Mice | Significant increase in hepatic LEAP2 expression. | mdpi.com |
| High-Fat Diet | Mice | Induces resistance to LEAP2 analogues. | mdpi.com |
| Caloric Restriction/Fasting | Mice | Suppresses LEAP2 secretion. | nih.gov |
| Caloric Restriction with LEAP2 administration | Mice | Induces body weight loss and hypoglycemia. | nih.gov |
Peptide Administration Studies (e.g., Peripheral and Central Administration)
The direct administration of the LEAP2 peptide, both peripherally and centrally, has been a critical methodology for understanding its function as a ghrelin antagonist. Peripheral administration of LEAP2 in mice has been shown to suppress ghrelin-induced growth hormone secretion and food intake. nih.gov Similarly, central (intracerebroventricular) administration of LEAP2 in rats effectively abolishes ghrelin-induced food intake, elevation in blood glucose, and reduction in body temperature. nih.gov These findings from both administration routes confirm that LEAP2 antagonizes the functions of ghrelin. nih.gov
Studies comparing central and peripheral injections in high-fat diet-induced obese mice have suggested that central administration may be more effective in alleviating negative metabolic symptoms. mdpi.com In humans, continuous intravenous injection of LEAP2 in healthy young men was found to regulate food intake while maintaining stable postprandial glucose levels. mdpi.com These peptide administration studies are vital for characterizing the pharmacological effects of LEAP2 and its potential as a therapeutic agent. mdpi.comnih.gov
Surgical Models (e.g., Vertical Sleeve Gastrectomy)
Surgical models, particularly vertical sleeve gastrectomy (VSG), have provided significant insights into the role of LEAP2 in the context of weight loss and metabolic improvements. nih.gov VSG is a bariatric procedure that not only facilitates weight loss but also leads to the remission of type 2 diabetes mellitus. nih.gov In mice with obesity induced by a high-fat diet, VSG has been shown to alter Leap2 expression, with an increase in the stomach and a decrease in the duodenum. nih.gov
In human studies, preoperative serum LEAP2 levels have been identified as a potential predictor for weight loss and the complete remission of type 2 diabetes mellitus following VSG. nih.gov Specifically, a preoperative serum LEAP2 concentration of 2.88 pmol/mL was identified as an optimal cutoff for predicting significant weight loss, while a level higher than 4.67 pmol/mL was predictive of complete remission of type 2 diabetes. nih.gov Interestingly, while VSG significantly reduces serum des-acyl ghrelin concentrations, it does not appear to affect serum LEAP2 concentrations at 12 months post-surgery. nih.gov Another bariatric procedure, Roux-en-Y gastric bypass (RYGB), has also been shown to alter ghrelin and LEAP2 concentrations, suggesting the LEAP2/acyl-ghrelin ratio as a potential therapeutic target for hepatic fibrosis in obese patients. mdpi.com
Table 3: Preoperative Serum LEAP2 as a Predictor for VSG Outcomes
| Outcome | Optimal Cutoff Value of Preoperative Serum LEAP2 | Sensitivity | Specificity | Reference |
|---|---|---|---|---|
| Weight Loss (>50% excess weight loss) | 2.88 pmol/mL | 80.0% | 75.9% | nih.gov |
| Complete Remission of Type 2 Diabetes | >4.67 pmol/mL | 100% | 58.8% | nih.gov |
Aquatic Animal Models (e.g., Fish, Amphibians) for Antimicrobial Research
Aquatic animal models have been pivotal in characterizing the primary, evolutionarily conserved function of LEAP2 as an antimicrobial peptide. In various fish species, LEAP2 is a key component of the innate immune system. researchgate.netnih.gov Research in teleost and cartilaginous fish has demonstrated that LEAP2 is highly expressed in the liver and kidney, with expression levels often increasing significantly in response to bacterial infection. mdpi.com The peptide has shown inhibitory effects on the growth of aquatic bacteria, including antibiotic-resistant strains. nih.gov For example, LEAP2 from topmouth culter displayed minimal inhibitory concentration values ranging from 18.75 to 150 μg/ml against various aquatic bacteria. nih.gov
In amphibians, LEAP2 has been shown to disrupt bacterial cell membranes and hydrolyze bacterial genomic DNA. mdpi.com For instance, a LEAP2 homolog from Leptobrachium liui was identified and its antibacterial activities were characterized. researchgate.net While in mammals LEAP2 is predominantly expressed in the liver, in some amphibians, the highest expression is found in the kidney, followed by the liver. mdpi.com Studies in fish have also revealed that linear LEAP2 can be more effective at penetrating cell membranes and binding to DNA than its oxidized form with disulfide bonds. mdpi.com The investigation of LEAP2 in these aquatic models continues to provide a deeper understanding of its role in host defense against pathogens. researchgate.netnih.gov
Molecular Techniques
Gene Cloning and Sequencing
Molecular cloning and sequencing have been fundamental techniques for the initial identification and characterization of the LEAP2 gene and its protein product across various species. The cloning of the human LEAP2 cDNA revealed that it is synthesized as a 77-residue precursor protein. nih.gov The gene itself consists of three exons and two introns. nih.gov Subsequent sequencing and analysis identified alternative promoters and at least four different splicing variants, with the two dominant transcripts showing tissue-specific expression. nih.gov
These techniques have also been applied to numerous other species, highlighting the conserved nature of LEAP2. In mice, the cloned Leap2 cDNA encodes a 76-amino acid protein that shares 83% sequence similarity with the human precursor, and the mature 40-amino acid peptide is identical between the two species. nih.gov In chickens, the chLEAP-2 gene, located on chromosome 13, also has three exons encoding a 76-amino acid peptide. scialert.net In aquatic species like the grass carp (B13450389), the LEAP-2 gene was cloned and found to consist of two introns and three exons, encoding a 92-amino acid protein. nih.gov Similarly, the full-length LEAP-2 cDNA from the golden pompano was cloned and sequenced, revealing a 321 bp open reading frame encoding 106 amino acids. researchgate.net These cloning and sequencing efforts are the first step in understanding the structure, regulation, and evolutionary history of LEAP2. researchgate.netnih.govscialert.netnih.gov
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
Quantitative Real-Time PCR (qRT-PCR) is a cornerstone technique for investigating the expression of the gene encoding this compound (LEAP-2). This method allows for the sensitive and specific quantification of LEAP-2 messenger RNA (mRNA) levels in various biological samples, providing insights into the transcriptional regulation of this important peptide.
The process begins with the extraction of total RNA from tissues or cells of interest. To ensure the integrity and purity of the RNA, it is treated with DNase to remove any contaminating genomic DNA. Following this, the RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA then serves as the template for the PCR reaction. The qPCR analysis itself is typically performed using a fluorescent dye, such as SYBR Green, which intercalates with double-stranded DNA, or a more specific probe-based chemistry. The fluorescence emitted during the amplification process is measured in real-time, allowing for the quantification of the initial amount of target mRNA.
To ensure accuracy and reproducibility, the expression levels of LEAP-2 are normalized to the expression of one or more stable housekeeping genes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or β-actin. The relative expression of LEAP-2 mRNA is often calculated using the 2-ΔΔCt method. nih.gov
Studies have utilized qRT-PCR to reveal the tissue-specific distribution of LEAP-2 mRNA. For instance, in rats, the highest expression has been detected in the liver, with significant levels also found in the small intestine. nih.gov In mice, the jejunum has been identified as the tissue with the highest LEAP-2 mRNA levels. nih.gov Furthermore, qRT-PCR has been instrumental in demonstrating the differential expression of LEAP-2 splice variants. For example, a 350-base-pair transcript is predominantly found in the liver, kidney, and colon, while a 550-base-pair transcript is the main form in the lung, heart, and trachea. biomol.com
The technique has also been pivotal in understanding the physiological regulation of LEAP-2. For example, qRT-PCR analysis has shown that hepatic LEAP-2 mRNA expression is significantly decreased during fasting and is upregulated upon re-feeding, a pattern that is opposite to that of ghrelin. nih.gov Moreover, in studies involving germ-free mice, qRT-PCR has been used to demonstrate alterations in LEAP-2 mRNA expression in the liver and small intestine, highlighting the role of the gut microbiome in regulating LEAP-2 production. biomol.com
Table 1: Example Data from qRT-PCR Analysis of LEAP-2 mRNA Expression
| Condition/Tissue | Relative LEAP-2 mRNA Expression (Fold Change) | Key Finding | Reference |
|---|---|---|---|
| Fasted Mice (Liver) | Decreased | LEAP-2 expression is regulated by nutritional status. | nih.gov |
| Refed Mice (Liver) | Increased | LEAP-2 expression is responsive to feeding. | nih.gov |
| Germ-Free Mice (Jejunum) | Significantly Increased | The gut microbiota influences LEAP-2 expression. | biomol.com |
| Human Lung Tissue | High (550bp transcript) | Demonstrates tissue-specific splice variant expression. | biomol.com |
| Human Liver Tissue | High (350bp transcript) | Demonstrates tissue-specific splice variant expression. | biomol.com |
Protein Expression and Purification (e.g., Recombinant Protein)
The production of recombinant LEAP-2 is essential for a wide range of in vitro and in vivo studies, enabling detailed investigation of its structure and function. Various expression systems have been utilized for this purpose, with bacterial, particularly Escherichia coli, and mammalian cells being the most common.
In E. coli, the coding sequence for human LEAP-2 is often cloned into an expression vector that allows for the production of a fusion protein. This approach helps to improve the solubility of the recombinant peptide and provides an affinity tag for purification. Common fusion partners include Maltose-Binding Protein (MBP) and Glutathione (B108866) S-transferase (GST). The expression of the fusion protein is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Following induction, the bacterial cells are harvested and lysed. The soluble fusion protein is then purified from the cell lysate using affinity chromatography, such as an amylose (B160209) resin for MBP-tagged proteins or a glutathione resin for GST-tagged proteins.
After the initial purification, the affinity tag is typically removed by enzymatic cleavage using a specific protease, such as enterokinase or Factor Xa, for which a recognition site is engineered between the tag and the LEAP-2 sequence. Subsequent purification steps are then employed to separate the cleaved LEAP-2 from the tag and the protease. These often include size-exclusion chromatography to separate proteins based on their molecular weight and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity. The final purified recombinant LEAP-2 can be characterized by techniques such as SDS-PAGE and mass spectrometry to confirm its identity and purity.
Mammalian expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, and insect cell systems are also employed for recombinant LEAP-2 production. nih.govyoutube.com These eukaryotic systems offer the advantage of performing post-translational modifications that are more similar to those in native human protein, which can be crucial for biological activity.
Table 2: Overview of Recombinant LEAP-2 Expression and Purification Strategies
| Expression System | Fusion Tag | Purification Steps | Key Advantages/Considerations |
|---|---|---|---|
| Escherichia coli | Maltose-Binding Protein (MBP) | 1. Amylose Affinity Chromatography 2. Protease Cleavage (e.g., Enterokinase) 3. Size-Exclusion Chromatography 4. RP-HPLC | High yield, cost-effective. Fusion tag enhances solubility. Requires removal of the tag and refolding may be necessary. |
| Escherichia coli | Glutathione S-transferase (GST) | 1. Glutathione Affinity Chromatography 2. Protease Cleavage (e.g., Thrombin) 3. Size-Exclusion Chromatography 4. RP-HPLC | Well-established system. GST can be a large tag to remove. |
| Mammalian Cells (e.g., HEK293) | His-tag | 1. Immobilized Metal Affinity Chromatography (IMAC) 2. Further chromatographic steps as needed | Provides human-like post-translational modifications. Lower yield and higher cost compared to bacterial systems. |
| Insect Cells (e.g., Sf9) | His-tag | 1. Immobilized Metal Affinity Chromatography (IMAC) 2. Further chromatographic steps as needed | Capable of complex post-translational modifications. Can produce high levels of protein. |
Mutagenesis Studies (e.g., Alanine-scanning mutagenesis)
Mutagenesis studies are a powerful tool for elucidating the structure-function relationships of proteins by systematically altering their amino acid sequence. Alanine-scanning mutagenesis, in particular, has been instrumental in identifying key residues within LEAP-2 that are critical for its biological activity, especially its interaction with the ghrelin receptor (GHSR1a).
In alanine-scanning mutagenesis, individual amino acid residues in the protein of interest are systematically replaced with alanine (B10760859). Alanine is chosen because its small, non-polar side chain is generally considered to be structurally neutral, thus minimizing major conformational changes while removing the specific functional group of the original residue. By comparing the activity of the mutated protein to that of the wild-type protein, the functional importance of the original amino acid can be inferred.
A key study employing this technique focused on the N-terminal region of human LEAP-2. biocompare.com Researchers systematically substituted each of the first thirteen amino acids with alanine and then assessed the binding affinity of these mutant peptides to the GHSR1a receptor. The results of this comprehensive scan revealed that certain residues are indispensable for high-affinity binding.
Specifically, the substitution of Phenylalanine at position 4 (Phe4) or Arginine at position 6 (Arg6) with alanine resulted in a dramatic reduction in the ability of LEAP-2 to bind to its receptor. biocompare.com This indicates that the aromatic side chain of Phe4 and the positively charged guanidinium (B1211019) group of Arg6 are crucial for the interaction with GHSR1a. Other studies have also highlighted the importance of Threonine at position 2 (Thr2) and Tryptophan at position 5 (Trp5) for the biological activity of LEAP-2. nih.gov These findings are consistent with the high degree of conservation of these residues across different species, suggesting their fundamental role in the function of LEAP-2.
Table 3: Summary of Alanine-Scanning Mutagenesis Findings for the N-terminus of LEAP-2
| Original Residue | Position | Effect of Alanine Substitution on GHSR1a Binding | Inferred Importance | Reference |
|---|---|---|---|---|
| Threonine | 2 | Reduced Activity | Important for biological activity | nih.gov |
| Phenylalanine | 4 | Drastically Reduced Binding | Essential for receptor binding | biocompare.com |
| Tryptophan | 5 | Reduced Activity | Important for biological activity | nih.gov |
| Arginine | 6 | Drastically Reduced Binding | Essential for receptor binding | biocompare.com |
Analytical Methods for LEAP-2 Quantification (e.g., ELISA, Mass Spectrometry-based profiling)
Accurate quantification of LEAP-2 in biological fluids and tissues is crucial for understanding its physiological and pathophysiological roles. To this end, several analytical methods have been developed and employed, with Enzyme-Linked Immunosorbent Assay (ELISA) and mass spectrometry-based techniques being the most prominent.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantification of peptides and proteins. For LEAP-2, both sandwich and competitive ELISA formats have been developed.
In a sandwich ELISA , the wells of a microplate are coated with a capture antibody specific for LEAP-2. The sample containing LEAP-2 is then added, and the peptide is captured by the antibody. After washing away unbound components, a second, detection antibody that is also specific for LEAP-2 and is conjugated to an enzyme (such as horseradish peroxidase, HRP) is added. This detection antibody binds to a different epitope on the captured LEAP-2, forming a "sandwich". Finally, a substrate for the enzyme is added, which is converted into a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of LEAP-2 in the sample.
In a competitive ELISA , a known amount of labeled LEAP-2 (e.g., biotinylated) competes with the unlabeled LEAP-2 in the sample for binding to a limited amount of capture antibody coated on the microplate. The amount of labeled LEAP-2 that binds to the antibody is inversely proportional to the concentration of LEAP-2 in the sample. The signal is then generated, and the concentration of LEAP-2 is determined by comparing the signal to a standard curve. Commercially available ELISA kits for both human and mouse LEAP-2 are readily accessible and have been validated for use in plasma and other biological samples. nih.govnih.gov
Mass Spectrometry-based Profiling
Mass spectrometry (MS) offers a highly specific and sensitive alternative for the identification and quantification of LEAP-2. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique used for this purpose.
In this approach, a biological sample is first processed, which may involve protein precipitation and enzymatic digestion to generate smaller peptide fragments. These peptides are then separated by liquid chromatography based on their physicochemical properties. The separated peptides are introduced into the mass spectrometer, where they are ionized. The mass spectrometer then selects the precursor ion corresponding to a specific LEAP-2 peptide and fragments it. The resulting fragment ions produce a characteristic spectrum that serves as a "fingerprint" for that peptide, allowing for highly specific identification.
For quantification, a stable isotope-labeled internal standard, which is a synthetic version of the target LEAP-2 peptide containing heavier isotopes, is added to the sample at a known concentration. The ratio of the signal from the endogenous peptide to the signal from the internal standard allows for accurate and precise quantification. Mass spectrometry was instrumental in the initial discovery and characterization of LEAP-2 from human blood hemofiltrate. nih.gov
Table 4: Comparison of Analytical Methods for LEAP-2 Quantification
| Method | Principle | Key Advantages | Key Considerations | Reference |
|---|---|---|---|---|
| Sandwich ELISA | Antibody-based capture and detection of the target peptide. | High throughput, relatively simple to perform, good sensitivity. | Dependent on the availability and specificity of antibodies. Potential for cross-reactivity. | nih.govcusabio.com |
| Competitive ELISA | Competition between labeled and unlabeled peptide for antibody binding. | Suitable for small molecules, can be very sensitive. | Requires labeled peptide. The signal is inversely proportional to the concentration. | nih.gov |
| Mass Spectrometry (LC-MS/MS) | Separation by chromatography followed by mass-to-charge ratio detection and fragmentation for identification and quantification. | High specificity and accuracy, can identify different forms of the peptide, multiplexing capability. | Requires specialized equipment and expertise, lower throughput than ELISA. | nih.govnih.gov |
Future Directions and Research Perspectives on Liver Expressed Antimicrobial Peptide 2
Elucidation of LEAP-2 Regulation Beyond Ghrelin Antagonism
While the antagonistic relationship between LEAP-2 and ghrelin at the growth hormone secretagogue receptor (GHSR) is a cornerstone of its function, future research must delve into the nuances of its regulatory mechanisms that extend beyond simple competition. nih.govfrontiersin.org LEAP-2 is not only a competitive antagonist that blocks ghrelin binding but also an inverse agonist, meaning it can inhibit the high constitutive activity of the GHSR even in the absence of ghrelin. nih.govnih.gov This dual action suggests a more profound role in fine-tuning the GHSR signaling pathway. nih.gov
The regulation of LEAP-2 expression and secretion is also complex and not solely dictated by ghrelin levels. Plasma concentrations of LEAP-2 are influenced by the body's energy status, increasing with food intake and in states of positive energy balance like obesity, while decreasing during fasting or weight loss. nih.govresearchgate.net Furthermore, inflammatory conditions appear to upregulate LEAP-2. For instance, in patients with rheumatoid arthritis and bacterial meningitis, LEAP-2 levels are elevated and correlate with inflammatory markers such as C-reactive protein (CRP) and various cytokines, independent of body mass index (BMI). frontiersin.orgnih.gov This suggests that inflammation can drive LEAP-2 expression, which may contribute to the appetite loss and cachexia seen in chronic inflammatory diseases. frontiersin.org Understanding how different nutrient signals, metabolic hormones, and inflammatory pathways converge to control LEAP-2 production in hepatocytes and enterocytes is a critical area for future investigation. nih.gov
Discovery of Additional Physiological Roles and Mechanisms
Initially identified for its antimicrobial properties, the full spectrum of LEAP-2's physiological roles is still being uncovered. nih.govnih.gov Its function as a host defense peptide, particularly against bacterial infections, warrants further exploration. nih.govnih.gov LEAP-2 has demonstrated bactericidal activity against several Gram-positive bacteria, and its expression is induced in response to bacterial infection in the liver, small intestine, and immune tissues. nih.govnih.govresearchgate.net
Beyond its immune and ghrelin-related metabolic functions, LEAP-2 appears to have broader effects on endocrine and physiological processes.
Growth Hormone (GH) Regulation : By antagonizing the GHSR, LEAP-2 directly suppresses the release of GH from the pituitary gland. frontiersin.orgnih.gov Given that GH levels are often suppressed in obesity and LEAP-2 levels are elevated, it is highly probable that LEAP-2 is a key contributor to this suppression. nih.gov
Insulin (B600854) Secretion : LEAP-2 can abolish the inhibitory effect of ghrelin on glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov This indicates a potential role for LEAP-2 in glucose metabolism and insulin sensitivity, which is crucial in the context of type 2 diabetes. nih.gov
Cognitive Function : Emerging research suggests a role for LEAP-2 in the central nervous system. Elevated LEAP-2 levels have been associated with age-associated cognitive decline, potentially by inhibiting GHSR activity, which is important for hippocampal neurogenesis and synaptic function. jci.org Downregulating LEAP-2 in aged mice has been shown to mitigate these cognitive changes. jci.org
Future studies should aim to systematically map the expression of LEAP-2 and its receptor targets in various tissues to uncover novel physiological functions, including its potential roles in cardiovascular health, bone metabolism, and central nervous system regulation. researchgate.netjci.org
Investigation of LEAP-2 Fragment Activity and Specificity
The mature, 40-residue LEAP-2 peptide undergoes proteolytic processing and degrades into smaller metabolites. researchgate.net There is growing evidence that these fragments are not inert but may possess distinct biological activities. For example, the N-terminal region of LEAP-2 has been identified as an inverse agonist of the GHSR. researchgate.netjci.org This raises the possibility that different LEAP-2 fragments could have varied potencies or even different functions compared to the full-length peptide.
A study on the structure-activity relationship of human LEAP-2 revealed that a linear, non-disulfide-bonded version of the peptide had significantly greater antimicrobial activity than the native, oxidized form. researchgate.net This highlights how post-translational modifications and subsequent processing can dramatically alter the peptide's function.
A key research priority is to systematically characterize the fragments of LEAP-2 present in circulation and in different tissues. This involves identifying the specific proteases responsible for its degradation and determining the activity and receptor specificity of each resulting fragment. This knowledge is crucial for both understanding the complete biological picture of the LEAP-2 system and for designing targeted therapeutics.
Development of Novel Research Tools and Methodologies
Advancing our understanding of LEAP-2 hinges on the development of more sophisticated research tools. Early research was challenged by differing results on whether LEAP-2 was a competitive or non-competitive antagonist, a discrepancy later attributed to different experimental methods. nih.gov
Key developments have provided significant insights:
Alanine-scanning mutagenesis has been employed to identify the specific amino acid residues critical for the interaction between LEAP-2 and the GHSR, which is invaluable for designing novel antagonists. nih.gov
Lentivirus-mediated shRNA has been used to specifically downregulate LEAP-2 expression in vivo, allowing researchers to study the effects of its deficiency in animal models, such as in the context of age-related cognitive decline. jci.org
Proximity Ligation Assays (PLA) are being used to investigate how LEAP-2 affects the interaction of GHSR with other receptors, like the dopamine (B1211576) D1 receptor (DRD1), revealing its role in modulating receptor heteromerization. jci.org
Future needs include the development of highly specific and sensitive assays that can differentiate between the full-length LEAP-2 peptide and its various bioactive fragments. Furthermore, creating advanced animal models, such as tissue-specific knockout or over-expression models, will be essential for dissecting the peptide's diverse physiological roles. The creation of frameworks like the Laboratory Evaluation and Analytical Performance (LEAP) checklist will help standardize the reporting of these new methods, ensuring findings are transparent and replicable. annlabmed.org
Exploration of LEAP-2 as a Biomarker for Disease States (Research Utility)
Circulating levels of LEAP-2 fluctuate in response to various physiological and pathophysiological states, making it a promising candidate as a biomarker for research and potentially for clinical diagnosis and prognosis. nih.gov Its plasma levels are positively correlated with BMI and several metabolic parameters associated with obesity. nih.govresearchgate.net
The potential utility of LEAP-2 as a biomarker extends across several conditions:
Metabolic Disorders : Fasting plasma LEAP-2 is positively associated with BMI, body fat percentage, waist-to-hip ratio, triglycerides, liver lipid content, fasting insulin, and insulin resistance. nih.govresearchgate.net It is also linked to metabolic-associated fatty liver disease and is inversely associated with kidney function. nih.govresearchgate.net
Inflammatory Diseases : In rheumatoid arthritis, LEAP-2 levels are elevated and correlate with inflammatory markers, suggesting it could be a biomarker for disease activity. frontiersin.orgresearchgate.net
Eating Disorders : In a departure from the expected physiological response, patients with anorexia nervosa have shown paradoxically high levels of LEAP-2, which decrease with weight gain. nih.gov This dysregulation of the ghrelin/LEAP-2 balance may contribute to the pathophysiology of the disorder and could serve as an indicator of appetite regulation. nih.gov
Age-Related Decline : Increased LEAP-2 has been identified as a potential contributor to age-associated cognitive decline, presenting a novel biomarker in the field of aging. jci.org
Future research should focus on large-scale longitudinal studies to validate LEAP-2 as a reliable biomarker, to determine its predictive value for disease onset and progression, and to assess its utility in monitoring therapeutic responses. nih.gov
Table 1: Correlation of Fasting Plasma LEAP-2 with Cardiometabolic Markers
| Marker | Association with LEAP-2 | Significance |
| Body Mass Index (BMI) | Positive | Indicates a link with overall adiposity. nih.govnih.gov |
| Body Fat Percentage | Positive | Correlates with increased body fat. nih.govresearchgate.net |
| Fasting Insulin | Positive | Suggests a role in insulin resistance. nih.govnih.gov |
| HOMA-IR | Positive | Reinforces the link with insulin resistance. nih.gov |
| Triglycerides | Positive | Associated with dyslipidemia in metabolic syndrome. nih.govnih.gov |
| Liver Lipid Content | Positive | Linked to fatty liver disease. researchgate.net |
| Kidney Function (eGFR) | Inverse | Higher LEAP-2 is associated with poorer kidney function. nih.gov |
| C-Reactive Protein (CRP) | Positive (in RA) | Suggests a connection to systemic inflammation. frontiersin.orgnih.gov |
| This table is based on data from multiple studies and represents general trends. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; eGFR: estimated Glomerular Filtration Rate; RA: Rheumatoid Arthritis. |
Preclinical Research into LEAP-2 Modulators for Metabolic and Immune Disorders
The central role of the ghrelin/LEAP-2 system in energy balance makes it a compelling target for therapeutic intervention, particularly for metabolic disorders like obesity and type 2 diabetes. nih.govnih.govnih.gov Preclinical studies have already demonstrated the potential of modulating LEAP-2 activity.
Research in animal models has shown that:
Overexpression of LEAP-2 via an adeno-associated virus (AAV) mimics a state of ghrelin deficiency, reducing food intake and blunting the effects of ghrelin. researchgate.netfrontiersin.org
Conversely, the administration of neutralizing antibodies that block endogenous LEAP-2 enhances ghrelin's actions, highlighting the peptide's tonic inhibitory role. albany.edu
LEAP-2 administration can inhibit ghrelin-induced food intake in various models, including lean, obese, and aged animals, suggesting its potential as an anti-obesity agent. researchgate.net
These findings provide a strong rationale for the development of LEAP-2 modulators. Future preclinical research should investigate the long-term effects of modulating LEAP-2 on body weight, glucose homeostasis, and immune function. It will be crucial to determine the therapeutic window and to understand any potential off-target effects, considering the peptide's diverse physiological roles. nih.gov
The development of small molecules or peptide-based drugs that can either mimic (agonists) or block (antagonists) LEAP-2 is a major goal for translational research.
LEAP-2 Agonists/Mimetics : For conditions characterized by excessive ghrelin signaling, such as Prader-Willi syndrome or potentially obesity, a LEAP-2 agonist could be beneficial. Such a drug would suppress appetite and potentially improve metabolic parameters by acting as both a competitive antagonist and an inverse agonist at the GHSR. nih.gov The identification of key binding residues through mutagenesis provides a clear path for the rational design of such molecules. nih.gov
LEAP-2 Antagonists : In conditions of energy deficit or cachexia associated with chronic diseases like cancer or heart failure, where ghrelin's orexigenic and anabolic effects might be beneficial, a LEAP-2 antagonist could be therapeutic. frontiersin.org By blocking the inhibitory tone of LEAP-2, an antagonist could "unleash" ghrelin's activity, promoting appetite and preserving body mass. Neutralizing antibodies serve as a proof-of-concept for this approach. albany.edu
Future efforts in drug design will depend on a detailed understanding of the structure-activity relationships of the LEAP-2 peptide and its interaction with the GHSR. This includes elucidating the three-dimensional structure of the LEAP-2/GHSR complex to enable computer-aided drug design. The development of both agonists and antagonists will allow for a tailored therapeutic approach to a wide range of metabolic and immune disorders.
Stability and Pharmacological Optimization in Preclinical Models
A significant hurdle in the therapeutic development of many endogenous peptides, including Liver-expressed antimicrobial peptide 2 (LEAP-2), is their inherent instability and short biological half-life. The native LEAP-2 peptide is subject to rapid proteolytic degradation in circulation. nih.gov Studies in preclinical models have demonstrated this limitation; for instance, the half-life of LEAP-2 in the plasma of mice is approximately 10 to 15 minutes. nih.gov This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, posing a challenge for clinical use.
To overcome these limitations, research has focused on pharmacological optimization to enhance the peptide's stability and duration of action. Modern biotechnology and the use of novel polymer materials have paved the way for creating long-acting peptide analogs. nih.gov One successful approach has been the development of a long-acting LEAP-2 analog, referred to as LA-LEAP2. nih.gov This modified version was engineered to resist enzymatic degradation, significantly extending its circulation time. In a comparative preclinical study in mice, the subcutaneous administration of LA-LEAP2 demonstrated a dramatically improved pharmacokinetic profile compared to the native peptide. nih.gov The half-life of LA-LEAP2 in mouse plasma was found to be 5.19 hours, a substantial increase from the short lifespan of the original molecule. nih.gov This enhancement in stability allows for sustained activity, which is critical for investigating its potential in managing conditions like obesity and metabolic disorders. nih.govnih.gov The development of such stabilized analogs is a crucial step in translating the therapeutic potential of LEAP-2 from laboratory findings to viable clinical applications. nih.gov
| Compound | Half-life in Mouse Plasma | Reference |
|---|---|---|
| Native LEAP-2 | ~10-15 minutes | nih.gov |
| LA-LEAP2 (Long-Acting Analog) | 5.19 hours | nih.gov |
Comparative Physiology of LEAP-2 Across Diverse Species
LEAP-2 is a remarkably conserved peptide, indicating that it plays a critical and fundamental physiological role across a wide range of vertebrate species. nih.govnih.gov Its primary structure, particularly that of the mature, active form, shows a high degree of similarity among mammals and even across different vertebrate classes. nih.govnih.gov
In mammals, the gene for LEAP-2 is highly conserved. nih.gov The mature 40-amino acid form of murine LEAP-2 is entirely identical to the human LEAP-2-(38–77) variant. nih.govnih.gov High sequence similarity has also been confirmed through the identification of homologous LEAP-2 forms in species such as the rhesus monkey, cow, pig, and guinea pig. nih.govphoenixpeptide.com This structural conservation underscores a shared, vital function throughout mammalian evolution.
This conservation extends beyond mammals. In avian species, the amino acid sequence of mature LEAP-2 is identical across the chicken (Gallus gallus), Japanese quail (Coturnix japonica), turkey (Meleagris gallopavo), and killdeer (Charadrius vociferus). nih.gov Functionally, avian LEAP-2 mirrors its mammalian counterpart, exhibiting antimicrobial properties and playing a role in energy metabolism. nih.govmdpi.com For example, LEAP-2 expression in the liver and small intestine of chickens increases after feeding, a pattern that suggests a conserved role in regulating energy balance in response to nutrient status. mdpi.com
The primary physiological function of LEAP-2 as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for ghrelin, appears to be a deeply conserved mechanism. mdpi.comnih.govmdpi.com By competing with ghrelin, LEAP-2 influences fundamental processes such as food intake, energy balance, and glucose metabolism across species. mdpi.comnih.govmdpi.com This conserved ghrelin-LEAP-2 axis acts as a regulatory system for fine-tuning metabolic responses to changing environmental and nutritional conditions. phoenixpeptide.com While the core functions are conserved, ongoing research continues to explore species-specific differences in expression and regulation. nih.gov
| Species Group | Conservation Details | Key Functions | References |
|---|---|---|---|
| Mammals (Human, Mouse, Pig, Cow, etc.) | Mature peptide sequence is identical between human and mouse; high homology across other mammals. | Antagonist of ghrelin receptor, regulates food intake and energy balance, antimicrobial activity. | nih.govnih.govnih.govphoenixpeptide.com |
| Avian (Chicken, Quail, Turkey, etc.) | Mature peptide sequence is identical across several species. | Antimicrobial properties, regulation of energy metabolism (expression increases post-feeding). | nih.govmdpi.com |
| Other Vertebrates (Fish, Reptiles, Amphibians) | LEAP-2 has been identified, indicating a broad evolutionary presence. | Believed to have conserved roles in innate immunity and metabolic regulation. | nih.govresearchgate.netnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
